4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGYBLMLBADGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717296 | |
| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-19-1 | |
| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride physical properties
An In-depth Technical Guide to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1214377-19-1) is a polysubstituted aromatic sulfonyl chloride that serves as a valuable and highly reactive building block in modern organic synthesis.[1][2] Its strategic combination of a reactive sulfonyl chloride handle with fluoro and methoxy substituents makes it a key intermediate in the synthesis of complex molecules, particularly within medicinal chemistry and materials science. The presence of fluorine is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates, while the methoxy group can influence molecular conformation and receptor binding interactions.[3] This guide provides a comprehensive overview of its physical properties, chemical behavior, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.
Physicochemical and Structural Properties
The unique arrangement of substituents on the benzene ring dictates the compound's physical and chemical characteristics. The electron-withdrawing nature of the fluorine atom and the sulfonyl chloride group is partially offset by the electron-donating resonance effect of the ortho-methoxy group, creating a distinct electronic profile that governs its reactivity.
Table 1: Core Physical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1214377-19-1 | [4][5] |
| Molecular Formula | C₇H₆ClFO₃S | [1] |
| Molecular Weight | 224.64 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Boiling Point | 300.2 ± 27.0 °C (Predicted) | [4] |
| Melting Point | Not available | [6] |
| Solubility | Soluble in various organic solvents; reacts with water and protic solvents. | [7][8] |
| InChI Key | IDGYBLMLBADGPP-UHFFFAOYSA-N |[1] |
Note: Experimental data for the boiling and melting points are not widely published. The provided boiling point is a computational prediction and should be used as an estimate.
Reactivity and Chemical Profile
The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters.
The causality behind this high reactivity lies in the potent electron-withdrawing capacity of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering it highly electron-deficient. The chlorine atom serves as an excellent leaving group, facilitating the substitution process.
The substituents on the aromatic ring further modulate this reactivity. The para-fluoro group acts as an electron-withdrawing group via induction, slightly increasing the electrophilicity of the sulfur center.[9] Conversely, the ortho-methoxy group is electron-donating through resonance but can also provide steric hindrance to approaching nucleophiles, potentially slowing the reaction rate compared to unhindered analogues.[10] This interplay of electronic and steric effects must be considered when planning synthetic transformations.
Proposed Synthesis Methodology
While specific literature on the synthesis of this compound is scarce, a reliable pathway can be extrapolated from standard procedures for analogous compounds.[8] The most logical precursor is 3-fluoroanisole. The synthesis involves a directed ortho-chlorosulfonation.
Protocol: Synthesis via Chlorosulfonation
This protocol is a self-validating system; successful formation of the sulfonyl chloride is confirmed by its characteristic reactivity and spectroscopic signature in the subsequent analytical steps.
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.
-
Initial Cooling: Charge the flask with chlorosulfonic acid (approx. 3-4 equivalents) and cool the vessel to 0 °C using an ice-water bath.
-
Causality: This initial cooling is critical to control the highly exothermic reaction between the aromatic precursor and chlorosulfonic acid, preventing thermal degradation and the formation of undesired side products like sulfones.[8]
-
-
Substrate Addition: Add 3-fluoroanisole (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Causality: This step quenches the reaction by decomposing any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. Extreme caution is required due to the violent reaction of chlorosulfonic acid with water.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or purification by flash chromatography may be employed.
Spectroscopic Characterization Profile
Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the compound's structure and data from analogous sulfonyl chlorides.[3][11]
Table 2: Expected Analytical Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J(H-H) and ³J(H-F) / ⁴J(H-F) couplings.- Methoxy Protons (δ ~4.0 ppm): A sharp singlet integrating to 3H. The deshielded nature is due to the adjacent oxygen. |
| ¹³C NMR | - Aromatic Region (δ 110-165 ppm): Six distinct signals. The carbon bearing the fluorine will show a large ¹J(C-F) coupling (~250 Hz). The carbon attached to the sulfonyl group will be significantly deshielded. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with ortho and meta protons. |
| IR Spec. | - Asymmetric S=O Stretch: Strong band at ~1370-1380 cm⁻¹.- Symmetric S=O Stretch: Strong band at ~1170-1190 cm⁻¹.- C-O-C Stretch: Band around 1250 cm⁻¹.- C-F Stretch: Band around 1100-1200 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z 224.- Isotope Peak (M+2): A peak at m/z 226 with ~1/3 the intensity of M⁺, characteristic of the ³⁷Cl isotope. |
Safety, Handling, and Storage
As with most sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires stringent safety protocols.
-
Hazard Profile: Causes severe skin burns and eye damage (H314).[12][13] Reacts with water, potentially releasing corrosive hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents.[8] Refrigeration is often recommended to ensure long-term stability.
Conclusion
This compound is a potent synthetic intermediate whose utility is derived from its highly reactive sulfonyl chloride group and the modulating effects of its fluoro and methoxy substituents. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements is paramount for its safe and effective application in research. While specific experimental data on its physical constants are limited, its chemical behavior can be reliably predicted from the well-established principles of sulfonyl chloride chemistry, enabling its successful integration into complex synthetic strategies in drug discovery and materials science.
References
- 1. Benzenesulfonyl chloride, 4-fluoro-2-methoxy- | CymitQuimica [cymitquimica.com]
- 2. 1-methylimidazole-2-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-fluoro-6-methoxybenzene-1-sulfonyl chloride | 1176126-31-0 | Benchchem [benchchem.com]
- 4. This compound CAS#: 1214377-19-1 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonyl chloride [webbook.nist.gov]
- 12. 1261441-64-8|3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 13. 1261649-13-1|3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride: A Technical Guide
Molecular Structure and Spectroscopic Overview
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group, along with the inductive effect of the fluorine atom, significantly influences the chemical environment of the aromatic protons and carbons.
Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region and one singlet in the aliphatic region, corresponding to the methoxy group. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.95 | dd | J(H,H) = 8.5, J(H,F) = 5.0 | 1H | H-6 |
| ~7.05 | dd | J(H,H) = 8.5, J(H,F) = 2.5 | 1H | H-5 |
| ~6.85 | ddd | J(H,H) = 8.5, 2.5, J(H,F) = 8.5 | 1H | H-3 |
| ~3.95 | s | - | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift to approximately 7.95 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~8.5 Hz) and a weaker coupling to the fluorine at C-4 (meta coupling, ~5.0 Hz).
-
H-5: This proton is ortho to the fluorine atom and meta to the sulfonyl chloride group. Its chemical shift is predicted to be around 7.05 ppm. It will be split into a doublet of doublets by H-6 (ortho coupling, ~8.5 Hz) and H-3 (meta coupling, ~2.5 Hz).
-
H-3: This proton is ortho to the electron-donating methoxy group and meta to both the fluorine and sulfonyl chloride groups. The shielding effect of the methoxy group will shift this proton upfield to around 6.85 ppm. It is expected to be a doublet of doublets of doublets due to coupling with H-5 (meta coupling, ~2.5 Hz), the fluorine at C-4 (ortho coupling, ~8.5 Hz), and a weaker long-range coupling to H-6.
-
-OCH₃: The methoxy protons will appear as a sharp singlet at approximately 3.95 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
| ~165 (d) | J(C,F) = 255 | C-4 |
| ~158 (s) | - | C-2 |
| ~135 (d) | J(C,F) = 10 | C-1 |
| ~130 (d) | J(C,F) = 9 | C-6 |
| ~115 (d) | J(C,F) = 22 | C-5 |
| ~105 (d) | J(C,F) = 25 | C-3 |
| ~56 (s) | - | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
C-4: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 255 Hz and will be the most downfield of the fluorinated carbons, around 165 ppm.
-
C-2: This carbon, bonded to the methoxy group, will be significantly deshielded due to the electronegativity of the oxygen atom, appearing around 158 ppm.
-
C-1: The carbon bearing the sulfonyl chloride group will be deshielded and is predicted to be around 135 ppm. It will show a smaller carbon-fluorine coupling due to its meta position relative to the fluorine.
-
C-6: This carbon, ortho to the sulfonyl chloride group, is expected at about 130 ppm and will display a meta C-F coupling.
-
C-5: The carbon ortho to the fluorine will be shielded relative to C-4 and is predicted around 115 ppm, showing a two-bond C-F coupling.
-
C-3: The carbon ortho to the methoxy group and meta to the sulfonyl chloride will be the most shielded aromatic carbon, appearing around 105 ppm, and will exhibit a two-bond C-F coupling.
-
-OCH₃: The methoxy carbon will have a characteristic chemical shift of approximately 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1590, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1370-1350 | Strong | Asymmetric SO₂ stretch |
| 1180-1160 | Strong | Symmetric SO₂ stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretch (symmetric) |
| 1100-1000 | Strong | C-F stretch |
| 850-800 | Strong | C-H out-of-plane bending |
| 600-500 | Strong | S-Cl stretch |
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by strong absorptions from the sulfonyl chloride group, with the asymmetric and symmetric SO₂ stretches appearing around 1360 cm⁻¹ and 1170 cm⁻¹, respectively. The presence of the methoxy group will be confirmed by the C-H stretches in the aliphatic region and the strong aryl-O stretches. The C-F stretch will likely appear in the fingerprint region, and the aromatic C=C and C-H vibrations will confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Proposed Fragment |
| 224/226 | [M]⁺ (Molecular ion) |
| 189 | [M - Cl]⁺ |
| 125 | [M - SO₂Cl]⁺ |
| 95 | [C₆H₄F]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak [M]⁺ is expected at m/z 224, with a characteristic M+2 isotope peak at m/z 226 (approximately one-third the intensity of the M peak) due to the presence of the ³⁷Cl isotope. A primary fragmentation pathway would be the loss of a chlorine radical to give a fragment at m/z 189. Subsequent loss of SO₂ would lead to the fragment at m/z 125, corresponding to the fluoromethoxybenzene cation.
Figure 2: Predicted Fragmentation Pathway
Experimental Protocols
The following are standard, high-level protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. A proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) is used to obtain a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data serves as a valuable resource for the identification and characterization of this important chemical intermediate. The provided protocols offer a starting point for the experimental acquisition of this data. It is the author's belief that a thorough understanding of the spectroscopic properties is paramount for the successful application of this compound in research and development.
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-2-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, reaction mechanisms, and experimental protocols. Emphasis is placed on the rationale behind procedural choices, ensuring both scientific rigor and practical applicability. This guide prioritizes a robust and reproducible synthetic method, focusing on the Sandmeyer-type reaction of 4-fluoro-2-methoxyaniline, which offers superior regioselectivity and milder reaction conditions compared to alternative routes.
Introduction: The Significance of Fluorinated Arylsulfonyl Chlorides
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Arylsulfonyl chlorides, in turn, are versatile reagents for the synthesis of sulfonamides, a privileged scaffold in a wide array of therapeutic agents. The title compound, this compound, combines these features, making it a valuable building block for the synthesis of complex molecular architectures in drug discovery programs. Its strategic functionalization pattern allows for diverse chemical transformations, enabling the exploration of novel chemical space.
Strategic Analysis of Synthetic Routes
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound:
-
Route A: Diazotization-Sulfonylation of 4-Fluoro-2-methoxyaniline. This approach, a variant of the Sandmeyer reaction, involves the conversion of the amino group of 4-fluoro-2-methoxyaniline into a diazonium salt, which is subsequently displaced by a sulfonyl chloride moiety.
-
Route B: Electrophilic Chlorosulfonation of 3-Fluoroanisole. This route entails the direct introduction of a chlorosulfonyl group onto the aromatic ring of 3-fluoroanisole using a strong electrophilic reagent like chlorosulfonic acid.
Causality for Route Selection:
While direct chlorosulfonation (Route B) is a common method for preparing arylsulfonyl chlorides, it often suffers from a lack of regioselectivity, especially with substituted aromatic rings. The methoxy group of 3-fluoroanisole is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This would likely lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.
In contrast, the Sandmeyer-type reaction (Route A) offers unambiguous regiochemical control. The starting material, 4-fluoro-2-methoxyaniline, already possesses the desired substitution pattern, and the transformation of the amino group into the sulfonyl chloride does not affect the positions of the other substituents. For this reason, Route A is the preferred and recommended synthetic pathway.
The Sandmeyer-Type Synthesis of this compound
The conversion of 4-fluoro-2-methoxyaniline to this compound is a two-step process occurring in a single pot. The core of this transformation lies in the initial diazotization of the aniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Diazotization: 4-Fluoro-2-methoxyaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C), to form the corresponding diazonium salt.
-
Radical Formation: The diazonium salt then undergoes a single-electron reduction, catalyzed by a copper(I) salt (e.g., CuCl), to generate an aryl radical with the concomitant loss of nitrogen gas.
-
Sulfonylation: The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical.
-
Chlorine Transfer: The arylsulfonyl radical is then trapped by a chlorine atom, typically from a copper(II) chloride species formed during the catalytic cycle, to yield the final product, this compound, and regenerate the copper(I) catalyst.
The overall workflow is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides via the Sandmeyer reaction.
Materials and Equipment:
-
4-Fluoro-2-methoxyaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) gas or a stable surrogate such as DABSO
-
Copper(I) Chloride (CuCl) (catalytic amount, e.g., 0.1 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Gas dispersion tube
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-fluoro-2-methoxyaniline in a mixture of concentrated HCl and water. Cool the suspension to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite in water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0 and 5 °C. The addition should be slow to control the exotherm and prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. A clear solution of the diazonium salt should be obtained.
Part B: Sulfonylation
-
In a separate large beaker or flask, prepare a solution of copper(I) chloride in glacial acetic acid.
-
Cool this solution in an ice bath and bubble sulfur dioxide gas through it until the solution is saturated. Alternatively, use a stable SO₂ surrogate according to established literature procedures.
-
Slowly add the cold diazonium salt solution from Part A to the SO₂/CuCl solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is often obtained as an oil or a low-melting solid. Purification can be challenging due to the potential for hydrolysis. If necessary, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be attempted.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.
-
Sulfur dioxide is a toxic and corrosive gas. Handle with appropriate safety measures.
-
Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| CAS Number | 1214377-19-1[4][5][6][7][8] |
| Molecular Formula | C₇H₆ClFO₃S[5][7][9] |
| Molecular Weight | 224.64 g/mol [5][9] |
| Appearance | Expected to be a solid[5] |
| ¹H NMR (CDCl₃, predicted) | The spectrum is expected to show a singlet for the methoxy protons (~3.9-4.0 ppm) and complex multiplets in the aromatic region (7.0-8.0 ppm) due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹³C NMR (CDCl₃, predicted) | The spectrum should show signals for the methoxy carbon (~56 ppm) and six distinct aromatic carbons, with characteristic C-F coupling constants. |
| Purity | Can be assessed by HPLC and NMR spectroscopy. A purity of >98% is often achievable.[5] |
Note: Experimentally determined NMR and melting point data for this specific compound are not widely available in the public domain. The predicted NMR data is based on the analysis of similar structures.
Conclusion
This guide has detailed a reliable and regioselective synthesis of this compound via a Sandmeyer-type reaction of 4-fluoro-2-methoxyaniline. The provided protocol, grounded in established chemical principles, offers a practical approach for obtaining this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently produce this compound for their drug discovery and development endeavors.
References
- 1. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]
- 5. Benzenesulfonyl chloride, 4-fluoro-2-methoxy- | CymitQuimica [cymitquimica.com]
- 6. 1214377-19-1 | this compound - AiFChem [aifchem.com]
- 7. This compound,CAS : 1214377-19-1 [eforu-chemical.com]
- 8. chemexpress.cn [chemexpress.cn]
- 9. PubChemLite - this compound (C7H6ClFO3S) [pubchemlite.lcsb.uni.lu]
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride mechanism of action
An In-depth Technical Guide to the Mechanism and Application of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Foreword: A Molecule of Strategic Importance
In the landscape of modern drug discovery and fine chemical synthesis, the ability to precisely modulate molecular properties is paramount. Arylsulfonyl chlorides are a cornerstone class of reagents that enable the formation of sulfonamides—a scaffold of immense pharmacological importance. Among these, this compound has emerged as a reagent of particular interest. Its unique substitution pattern, featuring both a fluorine and a methoxy group, offers a sophisticated tool for fine-tuning electronic, steric, and pharmacokinetic properties. This guide provides an in-depth exploration of the core mechanism of action of this reagent, grounded in principles of physical organic chemistry, and offers practical insights for its application in research and development.
Core Physicochemical Properties and Structural Features
This compound is a crystalline solid at room temperature, valued for its role as a stable yet reactive building block. Its utility is derived from the interplay of its three key functional components: the highly electrophilic sulfonyl chloride group and the two modulating substituents on the aromatic ring.
| Property | Value | Source |
| CAS Number | 1214377-19-1 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClFO₃S | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Physical Form | Solid | [1] |
| Core Functional Group | Arylsulfonyl Chloride (-SO₂Cl) | |
| Key Substituents | 4-Fluoro, 2-Methoxy |
The Mechanism of Action: A Tale of Competing Influences
The primary mechanism of action for this compound is a nucleophilic substitution reaction at the tetracoordinate sulfur atom . This reaction is not merely a simple displacement; its rate and efficiency are governed by a sophisticated interplay of electronic and steric effects exerted by the fluoro and methoxy substituents.
The Fundamental Reaction: Nucleophilic Attack
The reaction proceeds via a concerted, Sₙ2-like mechanism at the sulfur center. The lone pair of a nucleophile (typically a primary or secondary amine, Nu-H) attacks the highly electrophilic sulfur atom. This electrophilicity is induced by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This attack forms a transient trigonal bipyramidal transition state, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General mechanism for sulfonamide formation.
The Electronic Tug-of-War: Substituent Effects
The reactivity of the sulfonyl chloride is critically modulated by the electronic properties of the aromatic ring. This is where the 4-fluoro and 2-methoxy groups exert their profound influence. Their effects can be understood through the lens of the Hammett equation, which quantifies the electron-donating or electron-withdrawing nature of substituents.[5][6]
-
The 4-Fluoro Substituent: Located at the para position, the fluorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bonds. This effect dominates and makes the aromatic ring, and consequently the sulfur atom, more electron-deficient and thus more reactive toward nucleophiles. The Hammett constant for a para-fluoro group (σₚ = +0.062) confirms its net electron-withdrawing character.[6][7]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. However, for fluorine, this resonance effect is weak and is overshadowed by its powerful inductive effect.
-
-
The 2-Methoxy Substituent: The ortho-methoxy group introduces a more complex set of influences:
-
Resonance Effect (+R): The oxygen atom's lone pairs strongly donate electron density into the ring via resonance. This effect increases electron density at the ortho and para positions, which would typically deactivate the electrophilic center by opposing the electron-withdrawing nature of the sulfonyl group.[5][8]
-
Inductive Effect (-I): The electronegative oxygen atom also exerts a weaker inductive withdrawal.
-
Steric Hindrance: This is a crucial, non-electronic factor. The methoxy group at the ortho position physically impedes the approach of the nucleophile to the sulfur atom. Furthermore, it can restrict the rotation of the C-S bond, potentially locking the sulfonyl chloride group into a conformation that is either more or less favorable for attack. Research on related systems has shown that ortho-substituents can cause steric congestion in the ground state, which is relieved in the more open transition state, leading to a counterintuitive rate acceleration.[9]
-
The Net Effect: The overall reactivity of this compound is a finely balanced outcome of these competing forces. The strong inductive withdrawal by the para-fluoro group enhances the intrinsic electrophilicity of the sulfur atom. Simultaneously, the ortho-methoxy group provides a powerful steric and electronic modulation. This combination allows for controlled reactivity and provides the resulting sulfonamide with a unique electronic and conformational profile, a feature highly sought after in medicinal chemistry for optimizing ligand-receptor interactions.
Field-Proven Application: Synthesis of N-Aryl Sulfonamides
The primary application of this reagent is the synthesis of N-substituted sulfonamides, which are prevalent in pharmaceuticals. The following protocol provides a robust, self-validating methodology for the synthesis of an N-aryl sulfonamide.
Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-fluoro-2-methoxybenzenesulfonamide
This protocol is a representative example of the sulfonylation of an amine using the title reagent.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of the sulfonyl chloride)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add p-toluidine (1.05 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and add it dropwise to the amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours). The formation of triethylamine hydrochloride salt is often observed as a white precipitate.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and p-toluidine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-methylphenyl)-4-fluoro-2-methoxybenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: A typical experimental workflow for sulfonamide synthesis.
Authoritative Grounding & Broader Impact
The strategic importance of reagents like this compound is best illustrated by their relevance to the synthesis of complex, high-value molecules. A prime example is in the field of Janus kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory diseases.
Case Study: Filgotinib (GLPG0634)
Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[10][11][12] While publicly available synthesis routes may vary, the core structure of Filgotinib contains a complex N-aryl sulfonamide moiety. The synthesis of such molecules requires precise control over reactivity and the introduction of specific substituents to optimize potency, selectivity, and pharmacokinetic properties (ADME). The 4-fluoro and 2-methoxy substitution pattern is precisely the type of arrangement employed by medicinal chemists to:
-
Enhance Metabolic Stability: The fluoro group can block sites of oxidative metabolism.[13]
-
Modulate pKa and Lipophilicity: Both substituents influence the electronic character and solubility of the final molecule, affecting cell permeability and bioavailability.
-
Optimize Target Binding: The specific steric and electronic profile created by these substituents can lead to improved binding affinity and selectivity for the target enzyme's active site.
The development of sophisticated building blocks like this compound is thus intrinsically linked to the advancement of modern medicine, enabling the creation of next-generation therapeutics.
Conclusion
This compound is more than a simple reagent; it is a product of rational design that offers chemists a powerful tool for molecular construction. Its mechanism of action, governed by a delicate balance of inductive, resonance, and steric effects, allows for the synthesis of highly functionalized sulfonamides. Understanding these underlying principles is crucial for leveraging its full potential in the laboratory, from designing novel reaction pathways to synthesizing the next generation of therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the unique capabilities of this versatile building block.
References
- 1. Benzenesulfonyl chloride, 4-fluoro-2-methoxy- | CymitQuimica [cymitquimica.com]
- 2. 1214377-19-1 | this compound - AiFChem [aifchem.com]
- 3. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]
- 4. chemexpress.cn [chemexpress.cn]
- 5. Methoxy group - Wikipedia [en.wikipedia.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride with Nucleophiles
This guide provides a comprehensive technical overview of the reactivity of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reactivity principles, mechanistic nuances, and practical applications of this compound, with a focus on its interactions with various nucleophiles.
Introduction: A Molecule of Dual Reactivity
This compound (CAS: 1214377-19-1) is an aromatic sulfonyl chloride that presents two key sites for nucleophilic attack: the electrophilic sulfur atom of the sulfonyl chloride group and the carbon atom of the aromatic ring bearing the fluorine substituent.[1] The interplay between the electron-withdrawing sulfonyl chloride and fluorine groups, and the electron-donating methoxy group, imparts a unique reactivity profile to this molecule, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2][3]
This guide will explore the following key areas:
-
Reactions at the Sulfonyl Group: Detailing the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols/phenols, respectively.
-
Nucleophilic Aromatic Substitution (SNAAr): Investigating the displacement of the fluoride ion by various nucleophiles.
-
Influence of Substituents: Analyzing the electronic effects of the fluoro and methoxy groups on the reactivity at both reactive centers.
-
Experimental Protocols and Considerations: Providing practical guidance for conducting reactions with this reagent.
Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. These reactions are fundamental to the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry.[4][5]
Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines provides a direct route to the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Mechanistic Insight:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The presence of electron-withdrawing groups on the aromatic ring generally enhances the electrophilicity of the sulfur atom, facilitating the reaction.[6] Conversely, the electron-donating methoxy group in the ortho position might slightly attenuate this effect compared to unsubstituted benzenesulfonyl chloride.
Experimental Protocol: Synthesis of N-Aryl-4-fluoro-2-methoxybenzenesulfonamide
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Table 1: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Aniline | Triethylamine | DCM | Room Temp. | High |
| Benzylamine | Pyridine | THF | Room Temp. | High |
| Morpholine | Triethylamine | DCM | 0 °C to RT | High |
Note: The yields are generalized based on reactions with similar sulfonyl chlorides. Specific yields for this compound may vary.
Synthesis of Sulfonate Esters
The reaction with alcohols and phenols yields sulfonate esters. These reactions are also typically performed in the presence of a base, such as pyridine, which can also act as a nucleophilic catalyst.[5]
General Reaction Scheme:
Causality in Experimental Choices:
-
Pyridine as a Catalyst: Pyridine can react with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate. This intermediate is then more susceptible to attack by the less nucleophilic alcohol or phenol.
-
Steric Hindrance: The ortho-methoxy group in this compound may introduce some steric hindrance, potentially affecting the reaction rate with bulky alcohols or phenols.
Experimental Protocol: Synthesis of Aryl 4-Fluoro-2-methoxybenzenesulfonate
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the desired phenol (1.0 eq.) in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add this compound (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Extraction: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute aqueous copper sulfate (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAAr) at the C-F Bond
The presence of a strongly electron-withdrawing sulfonyl chloride group activates the aromatic ring towards nucleophilic attack, making the fluorine atom a viable leaving group in a Nucleophilic Aromatic Substitution (SNAAr) reaction.[7] The methoxy group at the ortho position further influences the regioselectivity of this substitution.
General Reaction Scheme:
Mechanistic Considerations:
The SNAAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The stability of this anionic intermediate is crucial for the reaction to occur. The electron-withdrawing sulfonyl chloride group effectively stabilizes the negative charge through resonance. The ortho-methoxy group, being electron-donating, might slightly disfavor the formation of the Meisenheimer complex compared to a para-methoxy group.
Reactions with O-Nucleophiles
Strong alkoxides, such as sodium methoxide or ethoxide, can displace the fluoride ion. This reaction offers a pathway to synthesize 2,4-dialkoxybenzene-1-sulfonyl chlorides.
Experimental Protocol: Synthesis of 2,4-Dimethoxybenzene-1-sulfonyl Chloride
-
Preparation of Alkoxide: Prepare a solution of sodium methoxide (1.5 eq.) in anhydrous methanol.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous THF, add the freshly prepared sodium methoxide solution dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Reactions with S-Nucleophiles
Thiols, in the presence of a base, are excellent nucleophiles for SNAAr reactions. The reaction with thiophenols or alkyl thiols can be used to introduce a thioether linkage at the 4-position.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base like potassium carbonate or sodium hydride is used to deprotonate the thiol, generating the more nucleophilic thiolate anion without competing in the substitution reaction.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the thiolate salt, enhancing the nucleophilicity of the anion.
Reactivity with Organometallic Reagents
The reaction of sulfonyl chlorides with organometallic reagents such as Grignard reagents can be complex. While the primary reaction is expected to be the attack at the sulfonyl chloride group, subsequent reactions can occur.
Potential Reaction Pathways:
-
Formation of Sulfones: The initial reaction with one equivalent of a Grignard reagent (R-MgX) can lead to the formation of a sulfone (Ar-SO₂-R).
-
Further Reactions: Depending on the reactivity of the Grignard reagent and the stability of the initially formed product, further reactions might occur.
Due to the high reactivity of Grignard reagents, careful control of stoichiometry and temperature is crucial to achieve selective transformations. There is limited specific data on the reaction of this compound with Grignard reagents, and outcomes may need to be determined empirically.
Spectroscopic Characterization
The structural elucidation of the products derived from this compound relies on standard spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The aromatic region will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will display signals for the six aromatic carbons, with the carbon attached to the fluorine showing a characteristic C-F coupling. The methoxy carbon will resonate around 55-60 ppm.
-
¹⁹F NMR: A singlet or a multiplet (if coupled to adjacent protons) will be observed in the ¹⁹F NMR spectrum for the fluorine atom.
-
IR Spectroscopy: Strong characteristic absorptions for the S=O stretching of the sulfonyl group will be present in the regions of approximately 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns will confirm the molecular weight and structure of the compounds.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in organic synthesis. Its dual reactivity, allowing for transformations at both the sulfonyl chloride group and the aromatic ring, provides access to a wide range of functionalized molecules. Understanding the interplay of the electronic and steric effects of its substituents is key to predicting and controlling its reactivity with various nucleophiles. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to effectively utilize this compound in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further exploration into its reactions with a broader scope of nucleophiles and the development of catalytic systems for these transformations will undoubtedly continue to expand its utility in the field.
References
- 1. This compound,CAS : 1214377-19-1 [eforu-chemical.com]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE(489-17-8) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and agrochemicals. The presence of the sulfonyl chloride moiety provides a highly reactive site for nucleophilic substitution, allowing for the facile introduction of the substituted phenylsulfonyl group. However, this inherent reactivity also presents challenges regarding the compound's stability and requires stringent storage and handling protocols to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines optimal storage conditions, and offers field-proven insights to maintain its quality over time.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity makes the compound susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway.
The Primary Degradation Pathway: Hydrolysis
The principal cause of degradation for this compound is hydrolysis, a reaction with water that cleaves the sulfur-chlorine bond to form the corresponding sulfonic acid and hydrochloric acid. This reaction is generally irreversible and proceeds via a nucleophilic substitution mechanism at the sulfur atom.[1][2]
The reaction can be summarized as follows:
CH₃OC₆H₃(F)SO₂Cl + H₂O → CH₃OC₆H₃(F)SO₃H + HCl
The presence of even trace amounts of moisture in the storage environment can initiate this degradation process, leading to a decrease in the purity of the material over time. The generated hydrochloric acid can also contribute to the corrosion of metallic storage containers.[3]
The rate of hydrolysis is influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the sulfur atom more electrophilic. Conversely, electron-donating groups can decrease the rate. In the case of this compound, the fluorine atom is electron-withdrawing, while the methoxy group is electron-donating. Their combined effect on the precise rate of hydrolysis would require specific kinetic studies, but the inherent reactivity of the sulfonyl chloride group means that moisture must be rigorously excluded regardless.
Other Potential Degradation Routes
While hydrolysis is the most significant concern, other degradation pathways, such as decomposition via the extrusion of sulfur dioxide (SO₂), have been observed in some sulfonyl chlorides, particularly in heteroaromatic systems.[4][5] Although less common for benzenesulfonyl chlorides under typical storage conditions, this possibility should not be entirely discounted, especially if the compound is subjected to elevated temperatures or incompatible materials.
Optimal Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is essential. The core principle is the strict exclusion of moisture.
Recommended Storage Conditions
The following table summarizes the recommended storage parameters for this compound, based on safety data sheets for structurally similar compounds and general best practices for sulfonyl chlorides.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | An inert atmosphere displaces moist air, preventing hydrolysis. |
| Container | Tightly sealed, corrosion-resistant container (e.g., glass with a secure cap and liner) | Prevents ingress of atmospheric moisture. Glass is inert to the compound and its potential degradation products. |
| Light | Store in a dark place | While not as critical as moisture exclusion, protection from light is a general best practice for storing reactive organic compounds to prevent potential photochemical degradation. |
| Moisture | Strict exclusion of moisture | As detailed above, hydrolysis is the primary degradation pathway. |
Step-by-Step Handling Procedure to Maintain Integrity
Adherence to a strict handling protocol is critical every time the compound is accessed to prevent the introduction of contaminants, primarily moisture.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under a positive pressure of an inert gas.
-
Use of Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried, preferably by oven-drying and cooling in a desiccator.
-
Prompt Sealing: After dispensing the required amount, securely reseal the container immediately. Consider flushing the headspace with an inert gas before sealing.
-
Segregated Storage: Store this compound away from bases, strong oxidizing agents, and other nucleophilic reagents with which it can react.[3]
Visualizing the Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound to minimize degradation.
Monitoring Compound Integrity
For long-term storage or in cases where the handling history is uncertain, it is prudent to periodically assess the purity of this compound.
Recommended Analytical Techniques
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for assessing purity. The presence of the corresponding sulfonic acid can be detected by the appearance of new signals in the spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sulfonyl chloride and detect the presence of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be an effective analytical method.
The presence of the sulfonic acid impurity can be problematic in subsequent reactions, as it may alter reaction stoichiometry and introduce unwanted side products.
Conclusion
The stability of this compound is intrinsically linked to its high reactivity, a desirable trait for its application in chemical synthesis. By understanding the primary degradation pathway of hydrolysis and implementing rigorous storage and handling protocols centered on the exclusion of moisture, researchers can ensure the long-term integrity and purity of this valuable reagent. Adherence to the recommendations outlined in this guide will contribute to the reproducibility of experimental results and the overall success of research and development endeavors.
References
- 1. 2-Fluoro-4-Methoxybenzenesulfonyl Chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a critical fluorinated building block in modern medicinal chemistry and organic synthesis. We will explore its commercial availability, physicochemical properties, core applications, and best practices for its use in a research setting.
Introduction: The Strategic Importance of a Fluorinated Building Block
This compound (CAS No. 1214377-19-1) is a substituted aromatic sulfonyl chloride. Its value in drug discovery and materials science stems from the unique combination of its functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution to form stable sulfonamide or sulfonate ester linkages.[1][2] The strategic placement of a fluorine atom and a methoxy group on the benzene ring allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity—a cornerstone of modern drug design.[3]
The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological profiles.[3] As such, building blocks like this compound are indispensable tools for medicinal chemists aiming to synthesize novel chemical entities with improved therapeutic potential.
Commercial Sourcing and Availability
A reliable supply of high-purity starting materials is the foundation of reproducible research. This compound is available from several reputable chemical suppliers, often categorized under "Fluorinated Building Blocks" or "Organic Building Blocks".[1][4]
Below is a comparative table of select commercial suppliers. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current product specifications.
| Supplier | Product Name | CAS Number | Purity/Grade |
| BLD Pharm | This compound | 1214377-19-1 | Varies (Check CoA) |
| CymitQuimica | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | 1016516-68-9 | 97% |
| E FORU | This compound | 1214377-19-1 | High Purity (e.g., 99%+) |
| Fluorochem | 2-Fluoro-4-methoxybenzene-1-sulfonyl chloride | 1016516-68-9 | 97% |
*Note: Some suppliers list the isomeric 2-Fluoro-4-methoxybenzenesulfonyl chloride. It is crucial to verify the CAS number to ensure the correct regioisomer is procured.
Physicochemical Properties and Specifications
Understanding the physical and chemical properties of a reagent is critical for experimental design and safety.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₃S | [5] |
| Molecular Weight | 224.63 g/mol | [5] |
| CAS Number | 1214377-19-1 | [4] |
| Appearance | Solid (Typical) | [5][6] |
| Purity | ≥97% (Typical) | [5] |
| Reactivity | Moisture sensitive; reacts with water. Corrosive. | [6][7] |
Core Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its sulfonyl chloride group, a powerful electrophilic handle for coupling with nucleophiles.[1][2]
Synthesis of Sulfonamides
The most prevalent application is the synthesis of sulfonamides via reaction with primary or secondary amines. The resulting sulfonamide linkage is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The fluorine and methoxy substituents on the aromatic ring of this specific building block allow for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Protecting Group Chemistry
The corresponding sulfonyl group (after reaction) can be used as a protecting group for amines. Its stability under various conditions and established cleavage protocols make it a versatile tool in multi-step organic synthesis.
Introduction of a Fluorinated Moiety
As a fluorinated building block, it provides a direct route to introduce the 4-Fluoro-2-methoxyphenylsulfonyl group into a target molecule. This leverages the benefits of fluorine, which can enhance metabolic stability by blocking sites of oxidation and increase binding affinity through favorable electrostatic interactions.[3]
The logical workflow for utilizing this reagent in a typical discovery campaign is illustrated below.
Caption: A typical drug discovery workflow utilizing the title compound.
Safe Handling, Storage, and Disposal
Due to its reactivity and corrosive nature, strict adherence to safety protocols is mandatory. Information is synthesized from multiple safety data sheets (SDS).[6][8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][10] Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling: This compound is corrosive and causes severe skin burns and eye damage.[6][9] It is also moisture-sensitive and may react with water to liberate toxic gas (HCl).[6][7] Avoid creating dust. Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Refrigeration (2-8°C) is often recommended to ensure long-term stability.[10] The storage area should be designated for corrosive materials.[6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[6][7]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6] Do not allow the product to enter drains.[8]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide, a cornerstone reaction for this class of reagents.
Objective: To synthesize an N-substituted-4-fluoro-2-methoxybenzenesulfonamide from a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA) (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary/secondary amine (1.1 eq) and anhydrous solvent (e.g., DCM). Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add the tertiary amine base (1.5 eq) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes excess amine, base, and aqueous contaminants.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Step-by-step workflow for a typical sulfonamide synthesis.
Conclusion
This compound is a high-value, versatile reagent for chemical and pharmaceutical research. Its well-defined reactivity, coupled with the strategic placement of fluorine and methoxy substituents, makes it an essential component of the medicinal chemist's toolbox. By understanding its properties, sourcing it from reliable suppliers, and adhering to strict safety and handling protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel molecules.
References
- 1. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Fluoro-4-methoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemscene.com [chemscene.com]
safety and handling of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Section 1: Introduction and Compound Profile
This compound is an aromatic sulfonyl chloride that serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the sulfonyl chloride moiety acts as a highly reactive handle for constructing more complex molecules, such as sulfonamides.[1][2] The presence of the fluoro and methoxy groups on the benzene ring modifies the compound's reactivity and provides opportunities for further functionalization, making it a versatile reagent for creating novel therapeutic agents and functional materials.[1][2]
However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. The sulfonyl chloride functional group is notoriously reactive, particularly towards nucleophiles, and is sensitive to moisture.[1][3][4][5] This guide provides a comprehensive framework for the safe handling, storage, use, and disposal of this compound, grounded in an understanding of its chemical properties. It is intended for laboratory professionals who will be working with this or structurally similar reagents.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Fluoro-2-methoxybenzenesulfonyl chloride |
| CAS Number | 1214377-19-1[6] |
| Molecular Formula | C₇H₆ClFO₃S[7][8] |
| Molecular Weight | 224.64 g/mol [7][9] |
| Physical Form | Solid (based on similar compounds)[7] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from the high reactivity of the sulfonyl chloride group. This functional group readily reacts with water, including atmospheric moisture, in an exothermic reaction that liberates corrosive hydrogen chloride (HCl) gas.[5][10] This reactivity extends to other nucleophiles such as alcohols and amines.[1][10] Consequently, the compound is classified as corrosive and causes severe damage to tissues upon contact.
GHS Hazard Summary (Based on Structurally Similar Compounds)
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][11][12] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[3][9][12][13] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[3][13] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9][11][12] |
Primary Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust or vapors can cause severe irritation and chemical burns to the respiratory tract.[9][14] Higher exposures may lead to a build-up of fluid in the lungs (pulmonary edema), a life-threatening medical emergency with delayed symptoms.[14]
-
Skin Contact: Direct contact causes severe skin burns, pain, and blistering.[3][12][14] The material is destructive to tissue.
-
Eye Contact: Causes severe eye burns and can lead to permanent eye damage.[3][12][14]
-
Ingestion: Harmful if swallowed. Ingestion causes severe burns to the mouth, throat, and stomach, and can lead to perforation of the digestive tract.[15]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory.
Hierarchy of Controls Visualization
Caption: Hierarchy of safety controls for handling hazardous chemicals.
Mandatory Controls and PPE
| Control Type | Requirement and Rationale |
| Engineering | Chemical Fume Hood: All handling of this compound MUST be performed in a certified chemical fume hood to prevent inhalation of corrosive dust or vapors.[13][16] Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[3][13][17] |
| Personal Protective | Hand Protection: Wear nitrile or other chemically-resistant gloves. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[18] |
| Eye/Face Protection: Chemical splash goggles AND a full-face shield are required to protect against splashes and reactions.[12][18] | |
| Skin/Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher splash risk, a chemically-resistant apron or suit is recommended.[12][18] | |
| Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for acid gases is necessary. |
Section 4: Standard Operating Procedures (SOPs)
4.1 Storage and General Handling
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated as a corrosives cabinet.[10][17][18] The container must be kept tightly sealed to prevent contact with moisture.[12][17][18] Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3]
-
Incompatibility: Store separately from incompatible materials, especially water, strong bases, amines, alcohols, and strong oxidizing agents.[4][10]
-
Transporting: When moving the chemical, use a secondary container to mitigate spills.
-
Weighing: Weigh the required amount in the fume hood. Use glass or compatible plastic weighing boats.
-
Housekeeping: Clean any minor dust or residue from the work area immediately using a dry method (e.g., wipe, then decontaminate the wipe).
4.2 Use in a Synthetic Reaction (Illustrative Workflow)
-
Preparation: Set up the reaction apparatus inside a chemical fume hood. Ensure all glassware is thoroughly dried to prevent reaction with residual water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon.
-
Dispensing: Add the solvent to the reaction vessel. Carefully and slowly, add the this compound to the solvent.
-
Nucleophile Addition: Slowly add the nucleophilic reagent (e.g., an amine dissolved in a solvent) to the sulfonyl chloride solution. This step is often exothermic; use an ice bath to control the temperature.
-
Reaction Monitoring: Allow the reaction to proceed under controlled conditions.
-
Quenching: Once the reaction is complete, cautiously quench any remaining unreacted sulfonyl chloride by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate). This must be done carefully to manage gas evolution and heat generation.
Section 5: Emergency Protocols
5.1 Spill Management
Immediate and correct response to a spill is critical to prevent injury and further contamination.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a sulfonyl chloride spill.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10][18]
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.
-
PPE: Don all appropriate personal protective equipment as detailed in Section 3.
-
Containment: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[10][16] NEVER use combustible materials like sawdust.[16] DO NOT use water directly on the spill.[10]
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[10][16][18]
-
Decontamination: Neutralize the spill area with a basic material like solid soda ash or a sodium bicarbonate solution.[10][16]
-
Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste according to institutional and local regulations.[10][16]
5.2 First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open.[14] Remove contact lenses if it can be done safely. Seek immediate medical attention. [3][11][12][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [3][11][14] |
| Inhalation | Move the victim to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[3][13] Seek immediate medical attention. [3][12] Be aware that symptoms like pulmonary edema can be delayed.[14] |
| Ingestion | DO NOT induce vomiting. [3][12][18] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11][18] Seek immediate medical attention. [3][11][12][18] |
Section 6: Waste Disposal
All materials contaminated with this compound, including empty containers, must be treated as hazardous waste.[10][16] Unreacted (neat) waste should never be disposed of directly. It must first be neutralized through a controlled quenching process.
Protocol for Neutralization of Residual Sulfonyl Chloride:
-
Work Area: Perform this procedure in a chemical fume hood.
-
Prepare Quenching Solution: Prepare a large beaker with a dilute basic solution (e.g., 5-10% sodium bicarbonate in water) and place it in an ice bath to manage heat.
-
Slow Addition: With constant stirring, slowly and carefully add the residual sulfonyl chloride dropwise to the cold basic solution.[16] CAUTION: The reaction is exothermic and will release gas.[16] Never add the basic solution to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.[16]
-
Monitor pH: Ensure the solution remains basic throughout the addition. Add more base if necessary.
-
Final Disposal: Once the addition is complete and the reaction has subsided, check the pH to ensure it is neutral. The neutralized aqueous waste can then be disposed of in accordance with local and institutional regulations.[16]
Section 7: Conclusion
This compound is a powerful synthetic tool whose safe use is predicated on a respect for its reactivity. The core principles of its safe handling are moisture avoidance, meticulous use of engineering controls and PPE, and preparedness for emergencies. By understanding the chemical causality behind the hazards and adhering to the protocols outlined in this guide, researchers can effectively mitigate risks and safely leverage this versatile reagent in their work.
Section 8: References
-
Smolecule. (n.d.). Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from --INVALID-LINK--
-
Central Drug House (P) Ltd. (n.d.). Benzene Sulphonyl Chloride MATERIAL SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
RS Components. (2025, May 14). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Angene Chemical. (2025, April 5). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
E FORU. (n.d.). This compound,CAS : 1214377-19-1. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 4-Fluorobenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 3-Fluoro-4-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 2-Fluoro-4-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 4-Methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 5-Fluoro-2-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1214377-19-1|this compound. Retrieved from --INVALID-LINK--
-
ChemSrc. (2025, February 5). 2-Fluoro-4-Methoxybenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 2-Fluoro-4-methoxybenzoyl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1016516-68-9|2-Fluoro-4-methoxybenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
References
- 1. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Fluoro-4-methoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 8. 1016516-68-9|2-Fluoro-4-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. angenechemical.com [angenechemical.com]
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- 18. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: An Experimental Protocol and Application Guide
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of sulfonamides using 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental choices.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Its presence is noted in antibacterial drugs, diuretics, anticonvulsants, and hypoglycemic agents. The ability to readily synthesize a diverse library of sulfonamide derivatives is therefore a critical skill in the pursuit of novel therapeutics. This compound is a versatile building block for this purpose, offering unique electronic and steric properties conferred by its fluoro and methoxy substituents, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of the target molecules.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is transferred to a base, resulting in the formation of the stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated as a byproduct.[1]
Experimental Protocol
This protocol outlines a general and robust method for the synthesis of a sulfonamide by reacting this compound with a representative primary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1214377-19-1 | 224.64 | 1.0 | 1.0 |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | 1.1 | 1.1 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | - | - |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | - | - | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column for chromatography (if necessary)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizing the Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Characterization of the Synthesized Sulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will display characteristic signals for the aromatic protons from both the sulfonyl chloride and amine moieties, as well as any aliphatic protons. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[2][3]
-
¹³C NMR will show signals for all unique carbon atoms in the molecule. The aromatic carbons will appear in the range of 110-160 ppm.[2]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1][3]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed) - Poor quality amine - Insufficient base | - Use fresh or properly stored sulfonyl chloride. - Purify the amine before use. - Ensure the correct stoichiometry of the base. |
| Multiple spots on TLC | - Incomplete reaction - Presence of side products (e.g., bis-sulfonylation of primary amines) | - Extend the reaction time or gently heat the reaction mixture. - Use a slight excess of the amine. |
| Difficulty in purification | - Product co-eluting with impurities - Product is an oil | - Optimize the solvent system for column chromatography. - Attempt recrystallization from various solvent systems. If it remains an oil, consider purification via preparative HPLC. |
Safety Precautions
This compound is a corrosive substance that causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of novel sulfonamides using this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures for reaction, workup, and purification, researchers can efficiently generate a diverse range of sulfonamide derivatives for further investigation in their drug discovery and development programs.
References
The Strategic Role of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of reagents available to medicinal chemists, 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride has emerged as a privileged scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenylsulfonyl chloride core—imparts a confluence of advantageous physicochemical properties that can significantly influence the biological activity, selectivity, and pharmacokinetic parameters of a drug candidate.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into drug-like molecules, and present a case study on its application in the synthesis of a clinical-stage kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their quest for novel therapeutics.
The 4-Fluoro-2-methoxyphenylsulfonyl Moiety: A Convergence of Favorable Properties
The utility of this compound in drug design stems from the synergistic effects of its constituent functional groups. The sulfonamide linkage, formed upon reaction with an amine, is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1] The aryl group of the sulfonyl chloride, however, provides a critical opportunity for fine-tuning molecular properties.
The 4-fluoro and 2-methoxy substitution pattern offers several distinct advantages:
-
Modulation of Physicochemical Properties: The fluorine atom, with its high electronegativity, can influence the acidity of the sulfonamide N-H proton, potentially enhancing interactions with biological targets.[2] It can also impact lipophilicity and metabolic stability. The methoxy group, a hydrogen bond acceptor, can also participate in key binding interactions within a target protein.
-
Metabolic Stability: The fluorine atom can block potential sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug candidate.[2]
-
Conformational Control: The ortho-methoxy group can induce a specific conformational preference in the molecule, which can be crucial for optimal binding to the target protein. This steric influence can lock the molecule into a bioactive conformation, enhancing potency and selectivity.
These properties make the 4-fluoro-2-methoxyphenylsulfonyl moiety a valuable component in the design of molecules targeting a range of biological targets, most notably protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3]
Application Case Study: Synthesis of GSK2636771, a PI3Kβ-Selective Inhibitor
A prominent example showcasing the application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ).[4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, making it a key target for therapeutic intervention.[5] GSK2636771 has been investigated in clinical trials for the treatment of various solid tumors.[6]
The chemical structure of GSK2636771 features the characteristic 4-fluoro-2-methoxyphenylsulfonamide moiety, which plays a crucial role in its biological activity and selectivity.
Retrosynthetic Analysis and Key Synthetic Transformation
A logical retrosynthetic disconnection of GSK2636771 points to two key building blocks: this compound and the amine-containing heterocyclic core, N-(pyridin-3-yl)-1H-indazol-5-amine. The key synthetic step involves the sulfonylation of the exocyclic amine of the indazole-pyridine scaffold.
Caption: Retrosynthetic analysis of GSK2636771.
Detailed Experimental Protocol: Synthesis of GSK2636771
The following protocol details the synthesis of GSK2636771, focusing on the crucial sulfonylation step. This protocol is based on established methods for sulfonamide bond formation.[7]
Protocol 1: Synthesis of N-(2-((1H-indazol-5-yl)amino)pyridin-3-yl)-4-fluoro-2-methoxybenzenesulfonamide (GSK2636771)
Materials:
-
N-(pyridin-3-yl)-1H-indazol-5-amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-(pyridin-3-yl)-1H-indazol-5-amine (1.0 eq) in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: To the stirred solution at 0 °C (ice bath), add this compound (1.1 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford GSK2636771 as a solid.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role. As a solvent, it effectively dissolves the reactants. As a base, it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Addition at 0 °C: The reaction between a sulfonyl chloride and an amine is often exothermic. Adding the sulfonyl chloride at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove excess pyridine, unreacted starting materials, and any water-soluble byproducts, leading to a cleaner crude product for purification.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. tdcommons.org [tdcommons.org]
- 4. tdcommons.org [tdcommons.org]
- 5. "A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quin" by Srinivasan Thirumalai Rajan; Sajja Eswaraiah; Sagyam Rajeshwar Reddy; Keshavareddy Navin Kumar Reddy; Kootikanti Krishnaiah; MSN Laboratories Private Limited, R&D Center, Hyderabad. [tdcommons.org]
- 6. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 7. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Modern Kinase Inhibitor Synthesis
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized for its critical role in the pharmacophore of numerous therapeutic agents, including a significant number of kinase inhibitors.[1] This functional group's ability to engage in key hydrogen bonding interactions and serve as a versatile structural scaffold makes it indispensable in drug design.[1][2] This guide provides an in-depth exploration of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride , a highly valuable and strategically functionalized reagent for introducing the sulfonamide group in the synthesis of targeted kinase inhibitors. We will dissect the chemical principles, provide detailed, field-proven protocols, and discuss the structure-activity relationship (SAR) implications of its unique substitution pattern, offering researchers a comprehensive resource for leveraging this reagent in drug discovery programs.
The Sulfonamide Moiety: A Privileged Scaffold in Kinase Inhibition
Kinases are a class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[3] Many successful kinase inhibitors are designed to be ATP-competitive, occupying the adenosine triphosphate (ATP) binding pocket of the enzyme.
The sulfonamide group (-SO₂NH-) has emerged as a privileged structure in this context for several key reasons:
-
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), enabling it to form strong, directional interactions with the hinge region of the kinase ATP binding site, a common anchoring point for inhibitors.[2]
-
Structural Versatility: It serves as a robust linker between different fragments of an inhibitor, allowing for modular synthesis and optimization of binding to various sub-pockets of the kinase active site.
-
Physicochemical Properties: The sulfonamide group is a bioisostere of the carboxylic acid group but is generally more metabolically stable and less acidic, which can lead to improved pharmacokinetic profiles.[2]
-
Prevalence in Approved Drugs: Its utility is validated by its presence in numerous FDA-approved kinase inhibitors, such as the BRAF inhibitor Dabrafenib and the multi-kinase inhibitor Pazopanib, underscoring its importance in successful drug design.[4]
The choice of the arylsulfonyl chloride reagent is therefore a critical decision in the synthetic strategy, as the substituents on the aryl ring can profoundly influence the final compound's biological activity and properties.
This compound: A Reagent for Targeted Design
This compound is not merely a generic sulfonamide precursor. Its specific substitution pattern offers distinct advantages for medicinal chemists aiming to fine-tune inhibitor properties.
-
The 4-Fluoro Group: The fluorine atom is a small, highly electronegative substituent. Its introduction can lead to enhanced binding affinity through favorable electrostatic or dipole interactions within the protein active site. Furthermore, the strength of the C-F bond often improves metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.
-
The 2-Methoxy Group: The ortho-methoxy group can act as a hydrogen bond acceptor. Critically, its steric bulk can induce a specific dihedral angle between the aryl ring and the sulfonamide linker. This conformational constraint can pre-organize the inhibitor into a bioactive conformation that more readily fits the target kinase, potentially increasing potency and selectivity.
The combination of these two groups provides a unique electronic and steric profile that can be exploited to optimize the structure-activity relationship (SAR) of a new inhibitor series.[5][6]
Core Chemistry: The Sulfonylation Reaction
The synthesis of sulfonamides from sulfonyl chlorides and amines is a fundamental and highly reliable transformation in organic chemistry.[7] The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid (HCl).
Reaction Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient, tetracoordinate intermediate is formed.
-
Elimination: The intermediate collapses, reforming the S=O double bond and expelling a chloride ion.
-
Deprotonation: A base (e.g., pyridine, triethylamine) removes the proton from the nitrogen, and the chloride ion is sequestered as the hydrochloride salt of the base, driving the reaction to completion.
Below is a diagram illustrating the general mechanism for this crucial bond-forming reaction.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride as a building block for drug discovery.
An in-depth guide for medicinal chemists, this document outlines the strategic application of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride in drug discovery. It details the rationale behind its use, focusing on the synergistic effects of its functional groups, and provides comprehensive, step-by-step protocols for its application in synthesizing novel sulfonamide derivatives.
Strategic Value in Medicinal Chemistry
This compound is a highly valuable building block for drug discovery, primarily due to the unique combination of its reactive sulfonyl chloride handle and the strategically placed fluoro and methoxy substituents on the aromatic ring. This scaffold allows for the systematic generation of sulfonamide libraries with desirable pharmacokinetic and pharmacodynamic properties.
The Sulfonyl Chloride: A Reactive Anchor for Diversity
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, making it an ideal functional group for coupling with a wide array of nucleophiles.[1][2] Its most prominent application in medicinal chemistry is the reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NHR).[3][4] This reaction is robust, high-yielding, and tolerant of a diverse range of functional groups, enabling the rapid construction of large compound libraries for screening.
The Fluoro and Methoxy Groups: Modulators of Physicochemical and Metabolic Properties
The true utility of this building block lies in the deliberate placement of the fluorine and methoxy groups, which impart specific, beneficial properties to the resulting drug candidates.
-
Fluorine Substitution: The introduction of fluorine is a well-established strategy in modern drug design.[5][6] Its small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the properties of the molecule.[7][8] In the 4-position, the fluorine atom can:
-
Block Metabolic Oxidation: It can prevent para-hydroxylation of the aromatic ring, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the drug candidate.[5][7]
-
Enhance Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the acidity of the sulfonamide N-H proton and influence hydrogen bonding interactions with target proteins.[6][7]
-
Modulate Lipophilicity: Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and cell penetration.[5][7]
-
-
Methoxy Substitution: The methoxy group (-OCH₃) at the 2-position (ortho to the sulfonyl chloride) also plays a crucial role.[9] It can:
-
Influence Conformation: The steric bulk of the methoxy group can restrict the rotation around the aryl-sulfur bond, locking the molecule into a more defined, lower-energy conformation. This conformational rigidity can lead to higher binding affinity and selectivity for the target protein.
-
Provide a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction within a protein's binding pocket.[9]
-
Mitigate Metabolic Liabilities: While methoxy groups themselves can be metabolically labile via O-demethylation, the presence of an adjacent fluorine atom can shield it from enzymatic degradation.[10]
-
The synergistic effect of these substituents makes this compound a superior choice for introducing a sulfonamide pharmacophore.
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of this reagent is the synthesis of N-substituted 4-fluoro-2-methoxybenzenesulfonamides. The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.
Protocol 1: General Synthesis of N-Aryl/Alkyl-4-fluoro-2-methoxybenzenesulfonamides
This protocol describes a reliable, general method for coupling this compound with a representative amine.
Materials
-
This compound (1.0 eq.)
-
Desired primary or secondary amine (1.1 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment
-
Round-bottomed flask with magnetic stir bar
-
Ice-water bath
-
Addition funnel (optional, for larger scale)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Procedure
-
Reaction Setup: To a clean, dry round-bottomed flask, add the amine (1.1 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer). This step protonates and removes the excess triethylamine base.
-
Water (1 x volume).
-
Brine (1 x volume). This step helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
Data Presentation: Representative Library
The following table summarizes representative data from the synthesis of a small library of compounds using the protocol above.
| Compound ID | Amine Used | Product Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS) |
| DFG-001 | Aniline |
| 281.29 | 92% | >98% |
| DFG-002 | Benzylamine |
| 295.32 | 88% | >99% |
| DFG-003 | Morpholine |
| 275.29 | 95% | >99% |
| DFG-004 | Piperidine |
| 273.33 | 91% | >97% |
| Ar represents the 4-Fluoro-2-methoxyphenyl group. |
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. The strategic placement of its fluoro and methoxy substituents provides a sophisticated tool for chemists to fine-tune the metabolic stability, conformational profile, and binding interactions of sulfonamide-based drug candidates. The straightforward and high-yielding nature of its coupling chemistry allows for the efficient exploration of chemical space, accelerating the drug discovery process.
References
- 1. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis with 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of sulfonamides using 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. Our goal is to equip you with the scientific rationale and practical solutions to optimize your reaction yields and obtain high-purity products.
Introduction: The Nuances of this compound in Sulfonamide Synthesis
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[1][2] this compound is a valuable reagent, offering the potential to introduce unique electronic and pharmacokinetic properties into target molecules. However, the interplay of the electron-withdrawing fluorine atom and the electron-donating, sterically influential methoxy group can introduce specific challenges that lead to suboptimal yields. This guide will dissect these potential issues and provide a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when faced with a low yield?
When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your experimental setup:
-
Reagent Quality:
-
This compound: This reagent is susceptible to hydrolysis.[3][4] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. The presence of the corresponding sulfonic acid, an unreactive byproduct of hydrolysis, is a common cause of low yields.
-
Amine: Ensure the amine is of high purity and free from moisture. Primary and secondary amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.
-
Solvent: Use an anhydrous (dry) solvent. The presence of water will promote the hydrolysis of the sulfonyl chloride.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: A 1:1 to 1:1.1 molar ratio of the amine to the sulfonyl chloride is a good starting point. An excess of the base (1.5-2.0 equivalents) is typically used to neutralize the HCl generated during the reaction.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the amine is weakly nucleophilic, gentle heating may be required, but this can also promote side reactions.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Q2: How do the fluoro and methoxy substituents on the sulfonyl chloride affect the reaction?
The electronic and steric effects of the substituents on the benzene ring of this compound can influence its reactivity:
-
Electronic Effects:
-
The fluorine atom is an electron-withdrawing group by induction (-I effect) and an electron-donating group by resonance (+M effect).[5] Overall, it deactivates the ring towards electrophilic substitution but can influence the reactivity of the sulfonyl chloride group.
-
The methoxy group is an electron-donating group (+M effect), which activates the ring.[6] This can potentially make the sulfur atom of the sulfonyl chloride slightly less electrophilic compared to an unsubstituted benzenesulfonyl chloride.
-
-
Steric Effects:
-
The methoxy group at the ortho position can provide some steric hindrance around the sulfonyl chloride functional group, potentially slowing down the reaction with bulky amines.
-
Q3: What are the primary side reactions to consider?
The main side reactions that can lead to low yields are:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, reaction with any water present in the system will convert the reactive sulfonyl chloride to the unreactive sulfonic acid.[3][4]
-
Di-sulfonylation of Primary Amines: Primary amines have two N-H bonds, and under certain conditions (e.g., excess sulfonyl chloride, high temperatures), both can react to form a di-sulfonylated byproduct.
-
Reaction with the Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.
Troubleshooting Guide: A Systematic Approach to Improving Yields
This section provides a structured approach to diagnosing and resolving issues leading to low yields.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Sulfonyl Chloride | The this compound may have hydrolyzed due to improper storage or exposure to moisture. | 1. Use a fresh bottle of the reagent. 2. If the purity is suspect, consider a rapid purification by dissolving in a dry, non-polar solvent and filtering off any insoluble sulfonic acid. 3. Store the reagent in a desiccator under an inert atmosphere. |
| Low Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) may react slowly. | 1. Increase the reaction temperature (e.g., to 40-60 °C) and monitor the reaction progress carefully by TLC or LC-MS. 2. Consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. 3. For particularly challenging amines, a stronger, non-nucleophilic base such as DBU or a proton sponge may be beneficial. |
| Inappropriate Base | The base may be too weak to effectively neutralize the generated HCl, leading to protonation of the amine and halting the reaction. Pyridine, while common, is a relatively weak base. | 1. Switch to a stronger base like triethylamine (pKa of ~10.7) or diisopropylethylamine (DIPEA). 2. Ensure at least 1.5 equivalents of the base are used. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. | 1. Carefully re-calculate and re-weigh the reactants. 2. Consider a slight excess (1.05-1.1 equivalents) of the more valuable or limiting reagent to drive the reaction to completion. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution(s) |
| 4-Fluoro-2-methoxybenzenesulfonic acid | Hydrolysis of the sulfonyl chloride due to the presence of water in the reaction. | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly in an oven before use. 3. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Di-sulfonylated Amine (for primary amines) | Using an excess of the sulfonyl chloride, or prolonged reaction times/high temperatures after the initial sulfonylation is complete. | 1. Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. 2. Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain better control. 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed. |
| Unexpected Products | The methoxy group can potentially be involved in side reactions under harsh conditions, although this is less common. | 1. Analyze the byproduct by mass spectrometry and NMR to identify its structure. 2. If a side reaction involving the methoxy group is suspected, consider milder reaction conditions (lower temperature, shorter reaction time). |
Experimental Protocols: Best Practices
General Protocol for Sulfonamide Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.5-2.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. echemcom.com [echemcom.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. a2bchem.com [a2bchem.com]
Technical Support Center: Reactions of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride with Amines
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support guide for 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of sulfonamide synthesis using this versatile reagent. The formation of a sulfonamide via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry.[1][2][3] However, like any chemical reaction, it is susceptible to side reactions that can impact yield, purity, and scalability.
This guide provides in-depth, field-proven insights in a question-and-answer format, moving from frequently encountered issues to detailed troubleshooting workflows for more complex problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of sulfonamides from this compound.
Q1: My reaction has a low yield, and I've recovered a significant amount of my amine starting material. What are the first things I should check?
A1: Low conversion is a frequent issue, often stemming from the quality and handling of the sulfonyl chloride.[4] The primary suspect is the degradation of your sulfonyl chloride via hydrolysis.
-
Sulfonyl Chloride Integrity: this compound is susceptible to hydrolysis, reacting with ambient moisture or residual water in solvents to form the corresponding 4-fluoro-2-methoxybenzenesulfonic acid. This sulfonic acid is unreactive toward the amine under standard conditions, effectively reducing the concentration of your active reagent. Always use freshly purchased or properly stored sulfonyl chloride and ensure your solvents are anhydrous.
-
Stoichiometry: Ensure you are using the correct stoichiometry. A common starting point is a slight excess of the sulfonyl chloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
-
Base and Solvent Choice: The base is critical for neutralizing the HCl generated during the reaction.[4][5] An inappropriate or insufficient amount of base can halt the reaction. Common choices include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA) in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q2: My analysis shows a major acidic, water-soluble byproduct. What is it and how can I avoid it?
A2: This is the classic signature of sulfonyl chloride hydrolysis. The byproduct is 4-fluoro-2-methoxybenzenesulfonic acid. The sulfonyl chloride's sulfur atom is highly electrophilic and readily attacked by water, a competing nucleophile to your amine.[6][7]
Mitigation:
-
Anhydrous Conditions: Use dry solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Use a fresh bottle of this compound. If you suspect degradation, you can attempt to purify the sulfonyl chloride, though purchasing a fresh batch is often more efficient.
-
Order of Addition: Add the sulfonyl chloride to the mixture of the amine and base. This ensures the amine is present to compete with any trace water.
Q3: I'm using a primary amine (R-NH₂) and I'm seeing a byproduct with approximately double the expected molecular weight. What is happening?
A3: You are likely observing di-sulfonylation. The initial product, a secondary sulfonamide (R-NH-SO₂Ar), still has an acidic N-H proton. In the presence of a strong base, this proton can be removed to form a sulfonamide anion, which is nucleophilic enough to attack another molecule of the sulfonyl chloride.[8]
Prevention Strategies:
-
Slow Addition: Add the sulfonyl chloride solution dropwise or via a syringe pump to the amine solution. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the initial mono-sulfonylation over the subsequent di-sulfonylation.[8]
-
Stoichiometric Control: Use no more than 1.05 equivalents of the sulfonyl chloride.
-
Lower Temperature: Running the reaction at 0 °C or even lower can sometimes increase selectivity by reducing the rate of the second, less favorable reaction.[8]
Q4: Can the methoxy or fluoro groups on the aromatic ring participate in side reactions?
A4: Under standard sulfonamide synthesis conditions (typically basic or neutral, moderate temperatures), these groups are generally stable.
-
Methoxy Group (-OCH₃): This ether linkage is robust. Cleavage typically requires strong acidic conditions (e.g., HBr, BBr₃) which are not employed in this reaction.[9][10]
-
Fluoro Group (-F): While the sulfonyl group is strongly electron-withdrawing and activates the ring to nucleophilic aromatic substitution (SNAr), the S-Cl bond is vastly more electrophilic and reactive. Displacement of the fluoride by the amine is highly unlikely unless catalyzed by a transition metal or under very harsh, forcing conditions.[5]
Section 2: Troubleshooting Guides
This section provides systematic workflows for diagnosing and solving persistent experimental issues.
Guide 1: Issue - Persistent Low Yield and Incomplete Conversion
When simple checks fail to resolve low yields, a more structured approach is necessary. This guide helps you systematically identify the root cause.
Caption: A systematic workflow for diagnosing low yields in sulfonamide synthesis.[4]
If you suspect your sulfonyl chloride has degraded, perform this quick test on a small scale.
-
Setup: To a clean, dry vial, add your amine (20 mg, 1 eq) and a simple, robust base like triethylamine (1.5 eq) in anhydrous DCM (1 mL).
-
Addition: Add a stoichiometric amount (1.0 eq) of your this compound.
-
Monitoring: Stir at room temperature and monitor by TLC or LC-MS every 15 minutes for 1 hour.
-
Analysis: A reactive sulfonyl chloride should show significant product formation within this timeframe. If little to no reaction occurs and amine starting material persists, your sulfonyl chloride is likely inactive due to hydrolysis.
Guide 2: Issue - Formation of Di-sulfonated Byproduct with Primary Amines
This side reaction is thermodynamically and kinetically accessible, but it can be controlled with careful optimization of reaction parameters.
Caption: Competing reaction pathways for primary amines.
The key is to manipulate the reaction conditions to favor the kinetics of the first sulfonylation over the second.
| Strategy | Rationale & Causality | Typical Parameters |
| Slow Reagent Addition | By adding the sulfonyl chloride slowly, its concentration remains low. This favors the reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic sulfonamide anion.[8] | Add sulfonyl chloride solution via syringe pump over 1-2 hours. |
| Stoichiometry Control | Limiting the amount of sulfonyl chloride ensures it is the limiting reagent once all the primary amine is consumed, preventing further reaction. | 1.0 to 1.05 equivalents of sulfonyl chloride relative to the amine. |
| Temperature Reduction | The activation energy for the second sulfonylation is often higher. Lowering the temperature disproportionately slows this undesired reaction compared to the desired first reaction.[8] | 0 °C to -20 °C. |
| Base Selection | A sterically hindered base (e.g., DIPEA) or a weaker base (e.g., pyridine) may be less efficient at deprotonating the relatively hindered N-H of the sulfonamide product, thus suppressing the formation of the reactive anion. | Pyridine, 2,6-Lutidine, DIPEA. |
Appendix A: General Optimized Protocol
This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, concentration ~0.1 M). Cool the mixture to 0 °C using an ice bath.
-
Reagent Solution: In a separate dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Addition: Add the sulfonyl chloride solution dropwise to the stirring amine solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC/LC-MS for completion).
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Di-sulfonylation with 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for advanced sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride and seek to achieve high-yield, selective mono-sulfonylation of primary amines. We will explore the mechanistic underpinnings of the common di-sulfonylation side reaction and provide field-proven strategies and detailed protocols to mitigate it.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the sulfonylation of primary amines and provides direct, actionable solutions.
Q1: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-sulfonylated species. What is the fundamental mechanism causing this?
A1: This is a classic and well-understood challenge in sulfonamide synthesis. The formation of the di-sulfonylated byproduct, an N,N-disulfonylimide, occurs in a sequential process.
-
Desired Mono-sulfonylation: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms the desired mono-sulfonamide and releases a molecule of hydrochloric acid (HCl).
-
Deprotonation: The resulting mono-sulfonamide still possesses a proton on the nitrogen atom (R-H N-SO₂R'). This proton is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. In the presence of the base used in the reaction, this proton can be abstracted.[1]
-
Formation of the Nucleophilic Anion: Deprotonation creates a highly nucleophilic sulfonamide anion ([R-N-SO₂R']⁻).[1]
-
Undesired Di-sulfonylation: This newly formed anion can then attack a second molecule of this compound present in the reaction mixture, leading to the undesired di-sulfonylated product.[1][2]
The reaction pathway is visualized below.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this versatile reagent in your synthetic endeavors.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides, which are of significant interest in medicinal chemistry. The presence of both a fluorine atom (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the benzene ring imparts unique reactivity to the sulfonyl chloride functional group. Understanding these electronic effects is crucial for optimizing reaction conditions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This reagent is predominantly used for the synthesis of sulfonamides by reacting it with primary or secondary amines.[1] These sulfonamides are often key intermediates or final products in the development of new pharmaceutical agents.[2] It can also be used to synthesize sulfonate esters by reacting with alcohols, although this is a less common application.
Q2: How do the fluoro and methoxy substituents affect the reactivity of the sulfonyl chloride?
A2: The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the sulfonyl chloride group.[3] The fluorine atom at the 4-position is electron-withdrawing, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the 2-position is electron-donating, which can slightly decrease the reactivity. The overall reactivity is a balance of these opposing effects, generally resulting in a moderately reactive sulfonyl chloride.
Q3: What are the recommended storage conditions for this compound?
A3: Like most sulfonyl chlorides, this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] Exposure to moisture will lead to hydrolysis, forming the corresponding sulfonic acid.
Q4: Is this compound compatible with all common organic solvents?
A4: It is generally soluble in a range of aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[5] Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters and should be avoided unless that is the desired reaction. Reactions are typically carried out in anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Sulfonamide
Possible Causes & Solutions:
-
Cause: Inactive or hydrolyzed this compound.
-
Solution: Ensure the reagent is fresh and has been stored under anhydrous conditions. If hydrolysis is suspected, the reagent can be purified, or a fresh batch should be used. The primary impurity will be 4-fluoro-2-methoxybenzenesulfonic acid.
-
-
Cause: Insufficiently nucleophilic amine.
-
Solution: For weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups), a stronger base or higher reaction temperature may be required. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can also be beneficial.
-
-
Cause: Steric hindrance around the amine.
-
Solution: For sterically hindered amines, prolonged reaction times and elevated temperatures may be necessary. In some cases, using a less hindered sulfonylating agent might be a better approach if the structure of the target molecule allows.
-
-
Cause: Inappropriate base.
-
Solution: The choice of base is critical. For many sulfonamide formations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable.[6] For less reactive amines, a stronger base like pyridine or even an inorganic base like potassium carbonate may be required. The base should be added in at least a stoichiometric amount to neutralize the HCl generated during the reaction.
-
Problem 2: Formation of the Corresponding Sulfonic Acid as a Major Byproduct
Possible Cause & Solution:
-
Cause: Presence of water in the reaction mixture.
-
Solution: This is the most common cause of sulfonic acid formation.[5] Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to exclude atmospheric moisture.
-
Problem 3: Multiple Products Observed by TLC or LC-MS
Possible Causes & Solutions:
-
Cause: Di-sulfonylation of a primary amine.
-
Solution: This can occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride and add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction.[7]
-
-
Cause: Side reactions with other functional groups in the starting material.
-
Solution: If your amine starting material contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), they may also react with the sulfonyl chloride. Consider using a protecting group strategy for these other functional groups before performing the sulfonylation reaction.
-
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization of temperature, base, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low sulfonamide yield.
Data Summary
The following table provides a general guideline for starting reaction conditions based on the type of amine used. These are starting points and may require optimization.
| Amine Type | Recommended Base | Typical Temperature | Typical Reaction Time | Potential Issues |
| Primary Aliphatic | Triethylamine (TEA) | 0 °C to RT | 2 - 6 hours | Di-sulfonylation if excess sulfonyl chloride is used. |
| Secondary Aliphatic | Triethylamine (TEA) | RT | 4 - 12 hours | Slower reaction rates with sterically hindered amines. |
| Primary Aromatic | Pyridine or K₂CO₃ | RT to 50 °C | 12 - 24 hours | Low reactivity with electron-deficient anilines. |
| Secondary Aromatic | Pyridine or K₂CO₃ | 50 °C to reflux | 18 - 48 hours | Very slow reaction rates; may require a catalyst. |
Logical Relationships in Reaction Optimization
The following diagram illustrates the interplay of key factors in optimizing a sulfonylation reaction.
Caption: Interplay of factors in sulfonylation reaction optimization.
References
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hydrolysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride during chemical reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.
I. Understanding the Challenge: The Inevitable Reaction with Water
This compound is a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides, which are crucial scaffolds in medicinal chemistry.[1] However, its utility is often complicated by its inherent reactivity towards water, leading to hydrolysis and the formation of the corresponding 4-fluoro-2-methoxybenzenesulfonic acid. This side reaction can significantly reduce the yield of the desired product and complicate purification processes.[2]
This guide will equip you with the knowledge to anticipate, mitigate, and troubleshoot issues arising from the hydrolysis of this reagent.
II. Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of my desired sulfonamide, and I see a significant amount of a polar byproduct. What is happening?
A1: The most probable cause is the hydrolysis of your sulfonyl chloride starting material.[2] The presence of even trace amounts of water in your reaction setup (e.g., in solvents, reagents, or from atmospheric moisture) can lead to the conversion of the reactive sulfonyl chloride to the unreactive 4-fluoro-2-methoxybenzenesulfonic acid. This sulfonic acid is highly polar and will likely be observed as a baseline material on TLC or as an early-eluting peak in reverse-phase HPLC.
Q2: How do the substituents (4-Fluoro and 2-methoxy) on the benzene ring affect the rate of hydrolysis?
A2: The rate of hydrolysis of arylsulfonyl chlorides is governed by the electronic properties of the substituents on the aromatic ring.[3] The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.
-
p-Fluoro group: This is an electron-withdrawing group by induction, which makes the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. This effect tends to increase the rate of hydrolysis.[3]
-
o-Methoxy group: This group has competing effects. It is electron-withdrawing by induction but electron-donating by resonance.[4] In electrophilic aromatic substitution, the resonance effect typically dominates, making it an activating group.[5] However, for nucleophilic attack on the sulfonyl group, the inductive effect can play a more significant role in the transition state, potentially increasing reactivity. The ortho position can also introduce steric hindrance, which might slightly decrease the reaction rate.
Q3: At what stage of my experimental workflow is hydrolysis most likely to occur?
A3: Hydrolysis can occur at multiple stages:
-
Storage: Improper storage of the sulfonyl chloride in a non-desiccated environment can lead to gradual hydrolysis over time.
-
Reaction Setup: Using non-anhydrous solvents or reagents is a primary source of water contamination.
-
Workup: Aqueous workup procedures, if not carefully designed, can cause rapid hydrolysis of any unreacted sulfonyl chloride.[6]
-
Purification: While less common, the presence of water in chromatography solvents can also lead to degradation of the product on the column.
Q4: Are there any alternative reagents that are more resistant to hydrolysis?
A4: Yes, sulfonyl fluorides are generally much more stable towards hydrolysis than their chloride counterparts.[7] If hydrolysis is a persistent and unavoidable issue in your reaction, you might consider synthesizing or sourcing the analogous 4-fluoro-2-methoxybenzene-1-sulfonyl fluoride. However, sulfonyl fluorides are typically less reactive, and their reaction with amines to form sulfonamides may require harsher conditions or specific activators.[8]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems related to the hydrolysis of this compound.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of sulfonamide, presence of a highly polar spot by TLC. | Hydrolysis of the sulfonyl chloride starting material. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120 °C) and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening. 2. Check Reagent Purity: Ensure your amine and any base (e.g., pyridine, triethylamine) are dry. Consider distilling them or drying them over a suitable desiccant. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. 4. Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock if its purity is questionable. |
| Reaction is sluggish or does not go to completion. | Deactivated sulfonyl chloride due to partial hydrolysis. | 1. Verify Reagent Quality: Before starting the reaction, quickly acquire a ¹H NMR of your sulfonyl chloride in a dry deuterated solvent (e.g., CDCl₃) to check for the presence of the sulfonic acid peak. 2. Optimize Reaction Conditions: If the starting material is pure, consider increasing the reaction temperature or using a more nucleophilic catalyst if applicable to your specific transformation. |
| Formation of an insoluble white solid during the reaction. | Precipitation of amine hydrochloride salt. | This is often a normal observation and indicates that the reaction is proceeding. The salt is formed as the base scavenges the HCl generated during the sulfonylation. This precipitate will be removed during the aqueous workup. |
| Product degradation during aqueous workup. | Unreacted sulfonyl chloride is rapidly hydrolyzing. | 1. Quench Carefully: Before adding water, ensure the reaction is complete by TLC or LC-MS. If unreacted sulfonyl chloride remains, consider adding a small amount of a sacrificial amine to consume it before the aqueous wash. 2. Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible. 3. Use Brine: Wash the organic layer with saturated aqueous sodium chloride (brine) to reduce the solubility of water in the organic phase. |
IV. Experimental Protocols & Methodologies
Protocol 1: Minimizing Hydrolysis During Sulfonamide Synthesis
This protocol provides a step-by-step guide for the synthesis of a sulfonamide using this compound, with a focus on preventing hydrolysis.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, stir bar) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., Drierite).
-
Reagent and Solvent Preparation:
-
Use commercially available anhydrous solvents (e.g., dichloromethane, acetonitrile) from a freshly opened bottle or distill them from a suitable drying agent (e.g., CaH₂ for CH₂Cl₂).
-
Ensure the amine substrate is dry. If it is a solid, dry it under vacuum. If it is a liquid, consider storing it over molecular sieves.
-
Use a dry, amine base such as triethylamine (distilled from CaH₂) or pyridine (stored over KOH).
-
-
Reaction Setup:
-
Assemble the dry glassware under a positive pressure of nitrogen or argon.
-
Dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in the reaction flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent in the addition funnel.
-
-
Reaction Execution:
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Workflow for Preventing Sulfonyl Chloride Hydrolysis
Caption: A workflow diagram illustrating the key steps to prevent the hydrolysis of this compound during sulfonamide synthesis.
Protocol 2: Analytical Monitoring of Hydrolysis by HPLC
A reverse-phase HPLC method can be used to monitor the progress of the reaction and quantify the extent of hydrolysis.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Elution Order:
-
4-Fluoro-2-methoxybenzenesulfonic acid: The highly polar hydrolysis product will elute first.
-
Amine starting material: Elution time will depend on its polarity.
-
This compound: The starting material will be relatively nonpolar.
-
Sulfonamide product: The product will typically be the most nonpolar component and elute last.
V. Mechanistic Insights
The hydrolysis of arylsulfonyl chlorides in neutral or acidic media generally proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism.[3]
Caption: The Sɴ2 mechanism for the hydrolysis of an arylsulfonyl chloride.
In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The presence of electron-withdrawing groups on the aryl ring (Ar), such as the p-fluoro substituent in our case, stabilizes the developing negative charge on the sulfonyl oxygens in the transition state, thereby accelerating the reaction.
By understanding the principles outlined in this guide and implementing the recommended protocols, you can significantly improve the success rate of your reactions involving this compound and obtain higher yields of your desired products.
VI. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. --INVALID-LINK--
-
UCL Discovery. (2015). The Synthesis of Functionalised Sulfonamides. --INVALID-LINK--
-
Zarghi, A., & Arfaei, S. (2011). Sulfonamides: A Silver Bullet in the Development of a New Generation of Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 11(7), 630-652.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Bowser, J. R., Williams, P. J., & Kurata, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. --INVALID-LINK--
-
ResearchGate. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. --INVALID-LINK--
-
Leah4Sci. (2021). Ortho Meta Para Directing Effects in EAS Reactions. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. leah4sci.com [leah4sci.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for handling and removal of unreacted 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their products from reactions involving this reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Unreacted this compound and its hydrolysis byproduct, 4-Fluoro-2-methoxybenzenesulfonic acid, are common impurities that can complicate downstream processing and final product isolation. The choice of removal method is critical and depends heavily on the stability and physical properties of your desired product.
Troubleshooting Guide & Core Methodologies
This section addresses specific issues encountered during the workup and purification phases of reactions utilizing this compound.
Issue 1: My desired product and the unreacted sulfonyl chloride co-elute during silica gel chromatography.
Root Cause Analysis: this compound is a moderately polar compound. If your product has a similar polarity, separation by standard chromatographic techniques can be challenging and inefficient. The most effective strategy is not to chase separation under these conditions, but to chemically transform the impurity into a species with a drastically different polarity before chromatography.
Solution: Pre-Chromatography Quenching
The core principle is to convert the reactive sulfonyl chloride into a derivative that will have a significantly different retention factor (Rf) on a TLC plate. This is achieved by reacting the excess sulfonyl chloride with a nucleophile.
Method A: Amine Quench to Form a Polar Sulfonamide
This is often the most versatile method, especially for products that are sensitive to harsh basic conditions. The sulfonyl chloride readily reacts with primary or secondary amines to form highly polar sulfonamides.[1]
Experimental Protocol: Amine Quench
-
Cool the Reaction: Once your primary reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This mitigates any potential exotherms from the quenching process.
-
Add the Amine: Slowly add a simple, low molecular weight amine such as a 2 M solution of ammonia in methanol or a 10-20% aqueous solution of ammonium hydroxide. Alternatively, a primary amine like butylamine can be used. Add approximately 2-3 molar equivalents relative to the initial excess of the sulfonyl chloride.
-
Stir and Monitor: Stir the mixture vigorously for 30-60 minutes. Allow it to warm to room temperature. Monitor the disappearance of the starting sulfonyl chloride spot by TLC.
-
Aqueous Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product, now containing the highly polar 4-Fluoro-2-methoxybenzenesulfonamide impurity, can be readily purified by silica gel chromatography. The sulfonamide will typically have a very low Rf and remain at the baseline of the TLC plate in common solvent systems.
Method B: Aqueous Base Hydrolysis to Form a Water-Soluble Sulfonate
This method is highly effective if your product is stable under basic conditions. The sulfonyl chloride is hydrolyzed to 4-Fluoro-2-methoxybenzenesulfonic acid, which is deprotonated by the base to form the corresponding sulfonate salt. This salt is highly soluble in water and is easily removed in the aqueous phase during an extraction.[2][3]
Experimental Protocol: Aqueous Base Hydrolysis
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Ensure vigorous stirring, as this is often a biphasic reaction.
-
Stir and Monitor: Continue stirring for 30-60 minutes, allowing the mixture to warm to room temperature. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Extractive Workup:
-
Transfer the mixture to a separatory funnel. If needed, add more organic solvent to ensure a clean separation.
-
Separate the organic and aqueous layers. The sodium 4-Fluoro-2-methoxybenzenesulfonate salt will be in the aqueous layer.[2]
-
Wash the organic layer with water and brine to remove any residual salts.
-
Dry the organic phase over an anhydrous salt, filter, and concentrate.
-
Issue 2: My product is sensitive to amines and aqueous basic conditions.
Root Cause Analysis: Functional groups such as esters, carbamates, or certain protecting groups can be labile to basic or nucleophilic conditions. In these cases, a non-invasive removal method is required.
Solution: Scavenger Resin Sequestration
Polymer-bound scavenger resins, such as aminomethyl polystyrene or piperazine-functionalized resins, provide an elegant solution. The resin acts as a solid-phase quenching agent. The excess sulfonyl chloride reacts with the resin, and the resulting resin-bound sulfonamide is removed by simple filtration.[2]
Experimental Protocol: Scavenger Resin
-
Select Resin: Choose a suitable polymer-bound amine scavenger. Aminomethyl polystyrene is a common choice.
-
Add Resin: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).
-
Stir: Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor: Monitor the reaction for the complete consumption of the sulfonyl chloride by TLC or LC-MS, analyzing a small, filtered aliquot of the reaction mixture.
-
Filter and Purify: Once the reaction is complete, filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent.
-
Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, free from the unreacted sulfonyl chloride.
Method Selection Guide
The optimal strategy for removing unreacted this compound is dictated by the nature of your desired product. The following decision-making workflow and comparison table can guide your choice.
References
Navigating the Stability of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride: A Technical Guide
Welcome to the technical support center for 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this versatile reagent in various solvents. As Senior Application Scientists, we have compiled this resource based on established principles of sulfonyl chloride chemistry, safety data for analogous compounds, and extensive experience in synthetic applications. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Introduction: The Nature of Arylsulfonyl Chlorides
This compound is a highly reactive electrophile, a characteristic that makes it an excellent reagent for introducing the 4-fluoro-2-methoxyphenylsulfonyl moiety into a wide range of molecules, particularly in the synthesis of sulfonamides and sulfonate esters.[1][2] This reactivity, however, is a double-edged sword, rendering the compound susceptible to degradation by various nucleophiles, including common laboratory solvents. Understanding these potential degradation pathways is critical for successful and reproducible synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, linking them to the stability of this compound in different solvents.
Issue 1: Low or No Yield of the Desired Product in Reactions with Amines or Alcohols.
-
Question: I am reacting this compound with my amine/alcohol in methanol/ethanol, but I am getting very low yields of my desired sulfonamide/sulfonate ester. What could be the problem?
-
Answer: The most likely culprit is the solvolysis of the sulfonyl chloride by your solvent. Protic solvents like methanol and ethanol are nucleophiles and can react with the highly electrophilic sulfonyl chloride to form the corresponding methyl or ethyl sulfonate ester as a byproduct.[3][4] This process, known as alcoholysis, consumes your starting material and reduces the yield of your intended product.
-
Causality: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonate ester. This reaction is often faster than the reaction with your intended nucleophile, especially if the latter is sterically hindered or less nucleophilic.
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: The best solution is to use a non-nucleophilic, aprotic solvent. Recommended options include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or toluene. These solvents do not have acidic protons and are much less likely to react with the sulfonyl chloride.
-
Use a Non-Nucleophilic Base: If a base is required for your reaction (to neutralize the HCl byproduct), use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid using nucleophilic bases like pyridine if it can compete with your primary nucleophile.
-
Control Reaction Temperature: If you must use a protic solvent, running the reaction at a lower temperature (e.g., 0 °C or below) can help to slow down the rate of solvolysis relative to your desired reaction.
-
-
Issue 2: Inconsistent Results and a Decrease in Purity of the Sulfonyl Chloride Upon Storage in Solution.
-
Question: I dissolved a fresh batch of this compound in a solvent for easier dispensing, but I'm getting inconsistent results in my reactions. I suspect the compound is degrading. What is the best practice for storing it in solution?
-
Answer: Storing this compound in solution for extended periods is generally not recommended due to its reactivity. The primary cause of degradation in this scenario is often trace amounts of water in the solvent, leading to hydrolysis.
-
Causality: Sulfonyl chlorides are highly sensitive to moisture.[5] Water readily attacks the sulfonyl chloride to form the corresponding sulfonic acid.[6] This not only consumes your reagent but the resulting sulfonic acid can also potentially catalyze other side reactions.
-
Troubleshooting & Best Practices:
-
Use Anhydrous Solvents: If you must prepare a stock solution, it is imperative to use a high-quality anhydrous solvent. Solvents should be freshly dried and stored over molecular sieves.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Short-Term Storage: Only prepare enough solution for immediate use or for the same day. Avoid long-term storage in solution.[7][8]
-
Recommended Solvents for Short-Term Storage: If necessary, anhydrous dichloromethane or toluene are suitable choices for short-term storage as they are less likely to contain residual water compared to more hygroscopic solvents like THF or acetonitrile.
-
Re-evaluation of Purity: Before using a previously prepared stock solution, it is advisable to re-check its purity, for instance, by NMR, to ensure its integrity.
-
-
Issue 3: Unexpected Side Products When Using DMF or DMSO as a Solvent.
-
Question: I am running a reaction with this compound in DMF (or DMSO) and observing unexpected byproducts. Is it possible the solvent is reacting?
-
Answer: Yes, it is highly probable that DMF or DMSO are reacting with your sulfonyl chloride, especially at elevated temperatures. These polar aprotic solvents, while often considered "inert," contain nucleophilic oxygen atoms and can react with strong electrophiles.
-
Causality with DMF: In the presence of a chloride source like a sulfonyl chloride, N,N-dimethylformamide (DMF) can form a Vilsmeier-type reagent.[9][10] This highly reactive intermediate can then participate in a variety of side reactions with your starting materials or products.
-
Causality with DMSO: Dimethyl sulfoxide (DMSO) can also react with sulfonyl chlorides. The reaction can be complex, but it can lead to the formation of a sulfoxonium salt, which can then undergo further reactions, such as Pummerer-type rearrangements, leading to byproducts.[5]
-
Troubleshooting Steps:
-
Avoid High Temperatures: If you must use DMF or DMSO, keep the reaction temperature as low as possible to minimize the rate of these side reactions.
-
Alternative Solvents: Whenever possible, substitute DMF or DMSO with less reactive polar aprotic solvents such as acetonitrile or N,N-dimethylacetamide (DMAc), although DMAc can also be problematic at high temperatures. For many reactions, solvents like THF or DCM are sufficient.
-
Order of Addition: Adding the sulfonyl chloride slowly to the reaction mixture at a low temperature can help to favor the desired reaction over the reaction with the solvent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
Q2: How can I monitor the degradation of this compound in my solvent?
-
A2: ¹H NMR spectroscopy is an excellent tool for monitoring the stability. You can observe the appearance of new peaks corresponding to the degradation products. For example, hydrolysis to the sulfonic acid will result in a change in the chemical shifts of the aromatic protons. You can also use TLC to spot for the appearance of new, more polar baseline material (the sulfonic acid).
-
-
Q3: Is this compound stable in acidic or basic aqueous solutions?
-
A3: It is unstable in both. In basic aqueous solutions, hydrolysis is accelerated due to the presence of the highly nucleophilic hydroxide ion.[6] In acidic aqueous solutions, hydrolysis will still occur, although generally at a slower rate than in basic conditions. It is best to avoid aqueous conditions altogether if you want to preserve the sulfonyl chloride.
-
-
Q4: I observe a color change when I dissolve the sulfonyl chloride. Should I be concerned?
-
A4: A slight yellowing upon dissolution in an organic solvent is not uncommon for sulfonyl chlorides and may not necessarily indicate significant degradation. However, a progressive darkening of the solution over time is a strong indicator of decomposition, and the solution should be discarded.
-
Data Summary & Visual Guides
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent Class | Solvent Examples | Stability & Compatibility | Key Considerations |
| Protic | Water, Methanol, Ethanol | Poor - Prone to rapid hydrolysis/alcoholysis.[3][4][6] | Avoid for reactions and storage. Leads to sulfonic acid or sulfonate ester formation. |
| Aprotic Nonpolar | Hexanes, Toluene | Good | Excellent for long-term storage of solid and for reactions. Ensure solvent is anhydrous. |
| Aprotic Polar (Ethers) | Tetrahydrofuran (THF), Dioxane | Good | Good for reactions. Prone to peroxide formation; use fresh, anhydrous solvent. |
| Aprotic Polar (Halogenated) | Dichloromethane (DCM), Chloroform | Excellent | Excellent choice for reactions. Ensure the solvent is anhydrous. |
| Aprotic Polar (Nitriles) | Acetonitrile (MeCN) | Good | A good alternative to halogenated solvents. Highly hygroscopic, so use anhydrous grade. |
| Aprotic Polar (Amides/Sulfoxides) | DMF, DMSO | Poor to Moderate - Potential for reaction.[9][10] | Use with caution, preferably at low temperatures. Risk of forming reactive intermediates. |
Diagram 1: Major Degradation Pathways
This diagram illustrates the primary mechanisms by which this compound degrades in the presence of common nucleophilic solvents.
Caption: Key degradation pathways for the sulfonyl chloride.
Diagram 2: Recommended Workflow for Handling
This workflow outlines the best practices for handling this compound to maintain its integrity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Long-term isothermal stability of deep eutectic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1016516-68-9|2-Fluoro-4-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
Validation & Comparative
characterization of sulfonamides from 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
An In-Depth Comparative Guide to the Synthesis and Characterization of Sulfonamides from 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the characterization of sulfonamides synthesized from this compound. We will explore the nuances of synthetic strategies, delve into a comparative analysis of characterization techniques, and provide actionable, field-proven protocols. The objective is to equip researchers with the expertise to not only synthesize these target molecules with high fidelity but also to unambiguously confirm their structure and purity through a multi-faceted analytical approach.
Introduction: The Significance of Substituted Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1][2] The specific substituent pattern on the aryl ring of the sulfonyl chloride precursor is a critical determinant of the final compound's physicochemical properties and biological activity. This compound is a particularly interesting starting material; the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.
The most common route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] However, the landscape of synthetic organic chemistry offers several alternative methodologies that can be advantageous under specific circumstances, particularly when dealing with sensitive or complex substrates.[4][5] This guide will compare the traditional approach with modern alternatives, providing the necessary context for informed experimental design.
Comparative Analysis of Synthetic Strategies
While the direct reaction of this compound with an amine is the most straightforward approach, a comprehensive understanding of alternative methods is crucial for any drug development professional. The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and desired scale.
Method 1: The Traditional Sulfonyl Chloride-Amine Coupling
This is the most widely used method for sulfonamide synthesis.[3] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve a wide range of organic compounds.[6]
-
Base: Triethylamine (TEA) or pyridine is often used as an organic base to scavenge the generated HCl, driving the reaction to completion. An aqueous basic media can also be employed.[1][7]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[8]
Method 2: Alternative Reagents and One-Pot Syntheses
Modern synthetic chemistry has introduced alternatives to sulfonyl chlorides to circumvent their potential instability and handling difficulties.[9] Furthermore, one-pot procedures that avoid the isolation of reactive intermediates are gaining traction for their efficiency and green chemistry profile.[10][11]
-
Sulfonyl Fluorides: Aliphatic and aromatic sulfonyl fluorides are emerging as stable alternatives to sulfonyl chlorides, showing excellent reactivity and functional group tolerance in many cases.[12][13]
-
Catalytic Oxidation: These methods can generate the sulfonamide bond by combining a suitable sulfur source (like a thiol or sodium arylsulfinate), an amine, and an oxidant.[4]
Below is a workflow diagram illustrating the traditional synthesis and purification process.
Caption: General workflow for sulfonamide synthesis and characterization.
Data Summary: Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Yields |
| Traditional Coupling | Sulfonyl Chloride, Amine | Base (e.g., TEA) | High yields, well-established, broad scope[3] | Requires handling of potentially unstable sulfonyl chlorides[9] | Good to Excellent (70-98%)[14] |
| From Sulfonic Acids | Sulfonic Acid, Amine | Chlorinating agent (PPh₃, Cl₃CCN) | Milder conditions than traditional sulfonyl chloride synthesis[9] | Two-step process (acid to chloride, then to amide) | Good (71-100%)[9] |
| From Thiols/Disulfides | Thiol/Disulfide, Amine | Oxidative Chlorinating Agent (e.g., TCCA) | Environmentally benign (can be done in water), one-pot[10] | Reagent compatibility can be an issue | Good to Excellent[10] |
| Decarboxylative Coupling | Carboxylic Acid, Amine | Cu(II) catalyst, SO₂, Oxidant | Accesses sulfonamides from readily available acids, one-pot[11] | Requires photocatalysis setup, catalyst can be expensive | Good (58-85%)[11] |
A Comparative Guide to Spectroscopic Characterization
Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic techniques is employed, with each providing a unique piece of the structural puzzle. The protocols described are designed to be self-validating, where the data from one technique corroborates the findings of another.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an indispensable tool for the rapid identification of key functional groups. For sulfonamides derived from this compound, the IR spectrum provides clear, diagnostic absorption bands.
Why this technique is trustworthy: The presence of strong, characteristic bands for the sulfonyl (S=O) and sulfonamide (N-H) groups provides high-confidence, primary evidence for the successful formation of the desired product.[15][16]
-
N-H Stretch: A characteristic band appears in the region of 3263–3371 cm⁻¹.[15]
-
S=O Asymmetric Stretch: A strong absorption is typically observed between 1344–1317 cm⁻¹.[16][17]
-
S=O Symmetric Stretch: Another strong band is found in the 1187–1147 cm⁻¹ range.[16][17]
-
S-N Stretch: This vibration appears in the 924–906 cm⁻¹ region.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H and ¹³C) provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
Why this technique is trustworthy: NMR offers atomic-level resolution of the entire molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a unique fingerprint that can be used to definitively confirm the proposed structure and assess its purity.[14][19]
-
¹H NMR:
-
-SO₂NH- Proton: This proton typically appears as a broad singlet downfield, often between δ 8.0 and 11.5 ppm, and its exact position can be solvent-dependent.[17][18]
-
Aromatic Protons: The protons on the 4-fluoro-2-methoxyphenyl ring will exhibit a characteristic splitting pattern (e.g., doublets, doublet of doublets) determined by fluorine and proton coupling.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will be present, typically around δ 3.8-4.0 ppm.
-
Protons from the Amine Moiety: The signals for these protons will depend on the specific amine used in the synthesis.
-
-
¹³C NMR:
-
The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon (around δ 56 ppm), and the carbons from the amine portion of the molecule.[6] The carbon attached to the fluorine will show a large C-F coupling constant.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing ultimate confirmation of its elemental composition.
Why this technique is trustworthy: ESI-MS (Electrospray Ionization Mass Spectrometry) provides a precise mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which should match the calculated molecular weight of the target sulfonamide with high accuracy.[15] This unequivocally confirms the identity of the compound.
The following diagram provides a logical approach to selecting the appropriate characterization technique.
Caption: Decision tree for selecting spectroscopic characterization methods.
Data Summary: Comparative Spectroscopic Data
| Technique | Parameter | Typical Value/Observation for Sulfonamides | Information Provided |
| FT-IR | N-H Stretch | 3263–3371 cm⁻¹[15] | Presence of sulfonamide N-H |
| S=O Asymmetric Stretch | 1344–1317 cm⁻¹[16] | Presence of sulfonyl group | |
| S=O Symmetric Stretch | 1187–1147 cm⁻¹[16] | Presence of sulfonyl group | |
| S-N Stretch | 924–906 cm⁻¹[17] | Presence of sulfonamide bond | |
| ¹H NMR | -SO₂NH- Proton | δ 8.0 - 11.5 ppm (broad singlet)[17] | Confirmation of the sulfonamide proton |
| -OCH₃ Protons | δ ~3.8 - 4.0 ppm (singlet) | Presence of the methoxy group from the precursor | |
| Aromatic Protons | δ ~6.8 - 8.0 ppm (complex splitting) | Confirmation of the aromatic backbone | |
| ¹³C NMR | Aromatic Carbons | δ ~110 - 160 ppm | Confirmation of the aromatic backbone |
| -OCH₃ Carbon | δ ~56 ppm[6] | Presence of the methoxy group | |
| Mass Spec | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight of the compound[15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-fluoro-2-methoxybenzenesulfonamide
-
To a solution of benzylamine (1.0 mmol, 1 eq.) and triethylamine (1.2 mmol, 1.2 eq.) in dry dichloromethane (DCM, 20 mL), add a solution of this compound (1.0 mmol, 1 eq.) in DCM (10 mL) dropwise at 0 °C over 10 minutes.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure sulfonamide.
Protocol 2: Spectroscopic Characterization
-
FT-IR: Acquire the spectrum of the solid product using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. Scan from 4000 to 400 cm⁻¹.[16]
-
NMR: Dissolve ~10-15 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
MS: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI-MS instrument in positive ion mode to observe the [M+H]⁺ peak.[15]
Conclusion
The synthesis and characterization of sulfonamides from this compound require a systematic and multi-faceted approach. While the traditional synthetic method is robust and high-yielding, awareness of modern alternatives provides crucial flexibility in a research and development setting. A rigorous characterization workflow, leveraging the complementary strengths of FT-IR, NMR, and Mass Spectrometry, is essential for the unambiguous confirmation of molecular structure and purity. This guide serves as a comprehensive resource, blending established protocols with expert insights to ensure the trustworthy and efficient advancement of your research endeavors.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. scispace.com [scispace.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. znaturforsch.com [znaturforsch.com]
- 17. benchchem.com [benchchem.com]
- 18. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the purity of each reagent is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its inherent reactivity, while a boon for synthesis, presents unique analytical challenges. This guide provides a comprehensive comparison of the principal analytical methodologies for assessing the purity of this compound, offering in-depth technical insights and field-proven protocols to empower researchers in making informed decisions.
The Criticality of Purity in Drug Synthesis
The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic attack by amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The presence of impurities in this compound can have significant downstream consequences:
-
Side Reactions and Byproduct Formation: Impurities can compete in the desired reaction, leading to a complex mixture of products and reducing the yield of the target molecule.
-
Altered Pharmacological Profile: Impurities incorporated into the final drug substance can alter its efficacy, toxicity, and pharmacokinetic properties.
-
Regulatory Hurdles: Stringent regulatory requirements demand a thorough understanding and control of all potential impurities in active pharmaceutical ingredients (APIs).
Therefore, the selection and validation of appropriate analytical methods to ensure the purity of this critical reagent are of paramount importance.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity determination hinges on the specific information required, the nature of potential impurities, and the available instrumentation. This section provides a comparative analysis of the most commonly employed methods for this compound.
Chromatographic Methods: The Workhorses of Purity Analysis
Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like sulfonyl chlorides.[1]
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (typically a packed column) and a liquid mobile phase. The aromatic ring in this compound allows for sensitive detection using a UV detector.
-
Causality of Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode for sulfonyl chlorides, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1] This choice is effective for separating the relatively non-polar sulfonyl chloride from more polar impurities such as the corresponding sulfonic acid, a common hydrolysis product.
-
Mobile Phase Additives: The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and any acidic impurities.[2]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate a wider range of impurities with varying polarities in a single run.
-
2. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be thermally labile, GC methods, often involving derivatization, can be successfully employed.
-
Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Mass Spectrometry (MS) is a common detector, providing both quantitative data and structural information for impurity identification.
-
Causality of Experimental Choices:
-
Derivatization: Due to the reactivity and potential for thermal degradation of the sulfonyl chloride group in the hot GC inlet, derivatization is often necessary.[3] Reaction with a nucleophile, such as an amine (e.g., diethylamine), converts the sulfonyl chloride to a more stable sulfonamide, which is more amenable to GC analysis.[1]
-
Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for the separation of the derivatized sulfonamide and potential impurities.[1]
-
Injector Temperature: Careful optimization of the injector temperature is crucial to prevent degradation of any underivatized material.[1]
-
Spectroscopic Methods: Unveiling Molecular Identity and Purity
Spectroscopic techniques provide valuable information about the molecular structure and can be used for both qualitative and quantitative purity assessment.
1. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, without the need for a reference standard of the analyte itself.[4][5]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity, the absolute purity of the analyte can be determined.[6]
-
Causality of Experimental Choices:
-
Solvent Selection: Aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) must be used to avoid reaction with the sulfonyl chloride.[1]
-
Internal Standard Selection: The internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals, be chemically inert towards the analyte, and have a known purity. Common standards include maleic anhydride, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be employed, including a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
2. Mass Spectrometry (MS)
MS is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and the characterization of impurities.[1]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Key Features for Sulfonyl Chlorides:
-
Isotopic Pattern: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion (M+) and chlorine-containing fragments, with a ratio of approximately 3:1 for the signals separated by 2 m/z units (corresponding to ³⁵Cl and ³⁷Cl).[1]
-
Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[1]
-
-
Hyphenated Techniques: MS is most powerful when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), allowing for the analysis of individual components in a mixture.
Titrimetric Methods: A Classic Approach to Quantifying Total Acidity
Titrimetry offers a cost-effective and accurate means of determining the total sulfonyl chloride content.[1]
-
Principle: The method is based on the reaction of the sulfonyl chloride with a nucleophile, followed by the titration of a product or the excess reagent. A common approach involves reacting the sulfonyl chloride with a known excess of an amine or alcohol and then back-titrating the unreacted nucleophile with a standardized acid.
-
Limitations: This method is not specific and will quantify any reactive acylating agents present in the sample. It cannot distinguish between the target sulfonyl chloride and other reactive impurities.
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity determination of this compound. The values presented are typical and may vary depending on the specific instrumentation and method parameters.
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR | Titrimetry |
| Principle | Differential partitioning | Volatility and partitioning | Nuclear magnetic resonance | Chemical reaction and titration |
| Specificity | High | High | High | Low |
| Sensitivity | Moderate to High | High | Moderate | Low |
| Quantitation | Yes (relative purity by area %, or against a standard) | Yes (against a standard) | Yes (absolute purity) | Yes (total reactive species) |
| Impurity Profiling | Excellent | Excellent | Good (for NMR-active impurities) | No |
| Sample Throughput | Moderate | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | High | Low |
| Typical Linearity (r²) | > 0.999 | > 0.999 | N/A (direct method) | N/A |
| Typical LOD | 0.01 - 0.1% | 0.001 - 0.01% | ~0.1% | > 0.5% |
| Typical LOQ | 0.03 - 0.3% | 0.003 - 0.03% | ~0.3% | > 1.0% |
Experimental Protocols
Detailed Workflow for Purity Analysis
Protocol 1: Purity Determination by Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
Protocol 2: Purity Determination by GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh about 5 mg of the sample into a vial.
-
Add 1 mL of a 10% solution of diethylamine in a suitable aprotic solvent (e.g., dichloromethane).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
-
-
Instrumentation: GC-MS system with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Data Analysis: Identify the peak corresponding to the N,N-diethyl-4-fluoro-2-methoxybenzenesulfonamide derivative. Calculate purity based on the relative peak area compared to any observed impurities.
Protocol 3: Absolute Purity Determination by qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30 s) to ensure complete relaxation of all protons.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the absolute purity:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison with Alternative Sulfonylating Reagents
The choice of a sulfonylating agent in drug development is often dictated by factors beyond its reactivity, including the properties of the resulting sulfonamide and ease of analysis.
| Feature | This compound | p-Toluenesulfonyl chloride (Tosyl chloride) | Dansyl chloride |
| Reactivity | High | High | High, especially with primary amines |
| Resulting Moiety | 4-Fluoro-2-methoxyphenylsulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Impact on Lipophilicity | Increases lipophilicity | Moderately increases lipophilicity | Significantly increases lipophilicity |
| Analytical Handle | Strong UV absorbance | Strong UV absorbance | Strong fluorescence |
| Common Use | Building block for novel sulfonamides | Protecting group, activating group for alcohols | Fluorescent labeling for sensitive detection |
| Pros | Introduces fluorine and methoxy groups for potential modulation of physicochemical and pharmacological properties. | Well-established chemistry, stable tosylamides.[7] | Highly sensitive detection of the dansylated product.[8] |
| Cons | Less commercially available and more expensive than tosyl chloride. | Tosyl group can be difficult to remove. | The bulky dansyl group can significantly alter the properties of the parent molecule. |
Logical Relationship of Analytical Choices
Conclusion and Future Perspectives
Ensuring the purity of this compound is a critical step in the drug development pipeline. A multi-faceted analytical approach is often the most robust strategy. HPLC and GC-MS are powerful tools for separation and identification of impurities, while qNMR provides a highly accurate, direct measure of absolute purity. Titrimetric methods, though less specific, can serve as a rapid and cost-effective quality control tool.
The choice of analytical methodology should be guided by the specific requirements of the project, taking into account the stage of development, regulatory expectations, and available resources. As drug development continues to demand higher standards of quality and characterization, the implementation of a comprehensive analytical strategy, as outlined in this guide, will be essential for success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1016516-68-9|2-Fluoro-4-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. mt.com [mt.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 8. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Sulfonyl Chlorides: A Comparative Analysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides and sulfonate esters—moieties of profound importance in pharmaceuticals and functional materials. While workhorse reagents such as p-toluenesulfonyl chloride (TsCl), 4-nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) are well-established, the discerning scientist must continually evaluate new reagents that offer unique advantages in reactivity, selectivity, and downstream functionalization.
This guide provides an in-depth comparative analysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride , a reagent with a unique substitution pattern, against its more conventional counterparts. We will delve into the electronic and steric effects that govern its reactivity, supported by theoretical principles and comparative experimental protocols, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
The Contenders: A Panel of Influential Sulfonylating Agents
The reactivity of a benzenesulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.[1]
Our comparative analysis focuses on the following sulfonyl chlorides:
-
This compound : The subject of our investigation, featuring a halogen with a dual electronic nature and an ortho-methoxy group.
-
p-Toluenesulfonyl chloride (TsCl) : A widely used reagent with an electron-donating methyl group, representing a baseline for moderate reactivity.[2]
-
4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) : A highly reactive reagent due to the potent electron-withdrawing nitro group.[3]
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) : A reagent primarily used for fluorescent labeling, with a bulky, electron-donating dimethylamino group that influences its reactivity.[4]
Theoretical Framework: Predicting Reactivity through Substituent Effects
The Hammett equation provides a quantitative means to correlate the electronic effects of meta and para substituents on the reactivity of benzene derivatives.[5][6] The equation, log(k/k₀) = σρ, relates the rate constant of a substituted reactant (k) to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The reaction of sulfonyl chlorides with amines has a positive ρ value, confirming that electron-withdrawing substituents enhance the electrophilicity of the sulfonyl sulfur.[7]
A Deeper Look at this compound:
The substituent effects in this compound are more complex than in simple para- or meta-substituted systems.
-
Para-Fluoro Substituent : Fluorine is an interesting case, as it is highly electronegative (inductive electron withdrawal, -I effect) but also possesses lone pairs that can be donated into the aromatic system (resonance electron donation, +M effect). For a para-fluoro substituent, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character. The Hammett constant (σp) for fluorine is +0.062.[5]
-
Ortho-Methoxy Substituent : The methoxy group is typically considered electron-donating through resonance (+M effect) and electron-withdrawing inductively (-I effect). In the ortho position, its electronic influence is complicated by steric effects and potential direct field effects. The Hammett equation is not strictly applicable to ortho substituents due to these steric interactions.[8] For such cases, the Taft equation, which separates polar and steric effects, is more appropriate.[1][2] Qualitatively, the ortho-methoxy group can be expected to have a significant steric influence on the approaching nucleophile.
Comparative Reactivity Prediction:
Based on the electronic nature of the substituents, we can predict a general order of reactivity for the sulfonylation of an amine:
Nosyl chloride > this compound > Benzenesulfonyl chloride (unsubstituted) > Tosyl chloride > Dansyl chloride
This predicted order is based on the net electron-withdrawing or -donating properties of the substituents. The powerful electron-withdrawing nitro group of nosyl chloride places it at the top. The fluoro group in our target molecule is weakly electron-withdrawing, suggesting a reactivity greater than the unsubstituted benzenesulfonyl chloride. Tosyl chloride, with its electron-donating methyl group, is less reactive. Dansyl chloride's bulky and electron-donating dimethylamino group renders it the least reactive in this series for simple sulfonamide formation.
Quantitative Data at a Glance
To provide a more concrete comparison, the following table summarizes key properties and available reactivity data for our selected sulfonyl chlorides.
| Sulfonyl Chloride | Molecular Weight ( g/mol ) | Key Substituents | Predicted Relative Reactivity | Hammett Constant (σp) of Key Substituent |
| This compound | 208.62 | 4-F, 2-OCH₃ | High | F: +0.062[5] (ortho-OCH₃ not directly comparable) |
| Tosyl chloride (TsCl) | 190.65 | 4-CH₃ | Moderate | -0.170[5] |
| Nosyl chloride (NsCl) | 221.62 | 4-NO₂ | Very High | +0.78[8] |
| Dansyl chloride | 269.75 | 5-N(CH₃)₂ (on naphthalene) | Low | -0.83[5] |
Experimental Protocols: A Practical Guide to Sulfonamide Synthesis
Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for the synthesis of N-phenylsulfonamides from our panel of sulfonyl chlorides, using aniline as a common nucleophile. These protocols are representative and may require optimization for specific substrates.
General Workflow for Sulfonamide Synthesis
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a well-established nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Protocol 1: Synthesis of N-Phenyl-4-fluoro-2-methoxybenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of aniline.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-Phenyl-4-methylbenzenesulfonamide (from Tosyl Chloride)
This protocol is adapted from established procedures for the tosylation of anilines.[9]
Materials:
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Aniline (1.0 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of aniline in DCM, add pyridine.
-
Add TsCl portion-wise to the mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography to yield the N-tosyl-aniline, often in quantitative yield.[9]
Protocol 3: Synthesis of N-Phenyl-4-nitrobenzenesulfonamide (from Nosyl Chloride)
This protocol is based on the high reactivity of nosyl chloride.[3]
Materials:
-
4-Nitrobenzenesulfonyl chloride (NsCl) (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (1.2 eq)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve aniline and pyridine in THF and cool to 0 °C.
-
Add a solution of NsCl in THF dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization. A 100% yield has been reported for the reaction of aniline with 4-nitrobenzyl sulfonyl chloride.[3]
Protocol 4: Synthesis of N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide (from Dansyl Chloride)
This protocol highlights the conditions often used for dansylation reactions.[2][10]
Materials:
-
Dansyl chloride (1.0 eq)
-
Aniline (1.0 eq)
-
Acetonitrile
-
Sodium bicarbonate buffer (0.1 M, pH ~9)
Procedure:
-
Dissolve dansyl chloride in acetonitrile.
-
Dissolve aniline in the sodium bicarbonate buffer.
-
Mix the two solutions and stir at room temperature for 2-4 hours, protected from light.
-
Monitor the formation of the fluorescent dansyl aniline product by TLC or HPLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography. The reaction is reported to be fast, with the dansyl chloride being consumed within 10 minutes under specific paper spray ionization mass spectrometry conditions.[2]
Comparative Discussion and Application Insights
Caption: Decision matrix for selecting a sulfonyl chloride.
This compound stands out due to its unique substitution pattern. The para-fluoro group acts as a weak electron-withdrawing group, enhancing the reactivity compared to tosyl chloride. This can be advantageous when dealing with less nucleophilic amines. The ortho-methoxy group, while electronically donating through resonance, introduces significant steric bulk around the reaction center. This steric hindrance can be a double-edged sword: it may slow down the reaction rate, but it could also impart unique selectivity in certain applications, for instance, in reactions with sterically crowded nucleophiles. Furthermore, the presence of fluorine and a methoxy group can be strategically utilized to fine-tune the physicochemical properties of the final sulfonamide, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.
Tosyl chloride remains a cost-effective and reliable choice for general-purpose sulfonamide synthesis and as a protecting group for amines. Its moderate reactivity allows for controlled reactions.
Nosyl chloride is the reagent of choice when high reactivity is required, for example, with deactivated anilines or for the synthesis of sulfonamides that are intended for subsequent deprotection, as the nosyl group can be cleaved under relatively mild conditions.
Dansyl chloride , while not a go-to reagent for bulk sulfonamide synthesis due to its lower reactivity and higher cost, is invaluable for the fluorescent labeling of amines and N-terminal amino acids for analytical purposes.[4]
Conclusion
The selection of a sulfonyl chloride is a critical decision in the design of a synthetic route. While established reagents like tosyl chloride and nosyl chloride have well-defined roles, This compound presents an intriguing alternative for the modern synthetic chemist. Its enhanced reactivity due to the para-fluoro substituent, combined with the steric and electronic influence of the ortho-methoxy group, offers a unique tool for the synthesis of novel sulfonamides. Researchers are encouraged to consider this reagent when seeking to modulate the electronic properties and steric environment of their target molecules, particularly in the context of drug discovery and materials science. This guide serves as a foundational resource to aid in the rational selection and application of this and other sulfonyl chlorides in your research endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. This compound,CAS : 1214377-19-1 [eforu-chemical.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Arylsulfonyl Chlorides for Pharmaceutical Synthesis
Introduction: Beyond the Reagent Bottle
In the landscape of modern drug discovery, arylsulfonyl chlorides are indispensable electrophilic building blocks, primarily for the synthesis of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2] The reactivity of the sulfonyl chloride moiety is paramount, dictating reaction conditions, selectivity, and ultimately, the efficiency of a synthetic campaign. While seemingly similar, subtle changes in the substitution pattern on the aromatic ring can induce profound differences in this reactivity.
This guide provides an in-depth, comparative analysis of two such reagents: 4-fluorobenzenesulfonyl chloride and 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride . We will dissect their structural and electronic properties to predict their reactivity, validate this prediction with a detailed experimental protocol, and discuss the practical implications for researchers in pharmaceutical and chemical development.
Molecular Structure and the Dance of Electronic Effects
The reactivity of a benzenesulfonyl chloride is governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) push electron density towards the sulfonyl group, decreasing the sulfur's electrophilicity and reducing reactivity.[3]
Let's analyze our two compounds in this context.
4-fluorobenzenesulfonyl chloride: A Baseline for Reactivity
4-fluorobenzenesulfonyl chloride serves as our reference compound.[4][5] It features a single fluorine atom at the para position. Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond framework. This effect is dominant and pulls electron density from the ring, increasing the electrophilicity of the sulfonyl sulfur.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect is generally weaker for fluorine compared to other halogens and is often outweighed by its powerful inductive effect.
Overall, the fluorine substituent in 4-fluorobenzenesulfonyl chloride acts as a moderate activating group, making the sulfonyl chloride more reactive than its unsubstituted parent, benzenesulfonyl chloride.[6]
This compound: The Influence of an Ortho-Methoxy Group
The introduction of a methoxy group at the ortho position dramatically alters the electronic landscape.[7][8] The methoxy group also has dual electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.[9]
-
Resonance Effect (+R): This is the dominant effect for the methoxy group. The oxygen's lone pairs strongly donate electron density into the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions.[9]
In this compound, the powerful +R effect of the ortho-methoxy group donates significant electron density directly into the ring, which in turn reduces the electron-withdrawing pull on the sulfonyl group. This donation counteracts the activating inductive effect of the para-fluoro substituent.
Diagram 1: Molecular Structures
Caption: Chemical structures of the two compared sulfonyl chlorides.
Comparative Reactivity: A Mechanistic Prediction
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, displacing the chloride leaving group.[2][10] The rate of this reaction is directly proportional to the electrophilicity of the sulfur center.
Diagram 2: General Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
Based on our analysis of the electronic effects:
-
4-fluorobenzenesulfonyl chloride is activated by the net electron-withdrawing character of the para-fluoro substituent.
-
This compound is deactivated by the potent electron-donating resonance effect of the ortho-methoxy group, which overrides the influence of the para-fluoro group.
Prediction: 4-fluorobenzenesulfonyl chloride will be significantly more reactive towards nucleophiles than this compound. Consequently, reactions with the methoxy-substituted analog will require more forcing conditions (e.g., longer reaction times, higher temperatures, or stronger bases) to achieve comparable yields.
Experimental Validation: A Competitive Reactivity Protocol
To empirically validate our prediction, a competition experiment provides a self-validating system for determining the relative reactivity of the two sulfonyl chlorides. By reacting an equimolar mixture of both reagents with a substoichiometric amount of a nucleophile, the more reactive species will be consumed preferentially, and the product ratio will directly reflect the relative reaction rates.
Diagram 3: Experimental Workflow
Caption: Workflow for the competitive reactivity experiment.
Detailed Step-by-Step Methodology
Objective: To determine the relative reactivity of 4-fluorobenzenesulfonyl chloride and this compound via reaction with benzylamine.
Materials:
-
4-fluorobenzenesulfonyl chloride (FW: 194.61 g/mol )[11]
-
This compound (FW: 224.64 g/mol )
-
Benzylamine, anhydrous
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath, syringe pump
Procedure:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzenesulfonyl chloride (1.0 mmol, 194.6 mg) and this compound (1.0 mmol, 224.6 mg).
-
Dissolution: Add 20 mL of anhydrous DCM and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Nucleophile Addition: In a separate vial, prepare a solution of benzylamine (0.8 mmol, 85.7 mg) and triethylamine (1.2 mmol, 121.4 mg) in 10 mL of anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over a period of 30 minutes.
-
Stirring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then remove the ice bath and let the reaction stir at room temperature for an additional 3 hours.
-
Work-up:
-
Quench the reaction by adding 20 mL of 1M HCl (aq).
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ (aq) and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Dissolve the crude residue in a known volume of acetonitrile or deuterated chloroform (CDCl₃). Analyze the sample by High-Performance Liquid Chromatography (HPLC) and ¹⁹F NMR spectroscopy to determine the ratio of the two resulting sulfonamide products.
Data Presentation and Expected Outcomes
The experimental data can be clearly summarized to highlight the difference in reactivity.
Table 1: Comparison of Structural and Physical Properties
| Property | 4-fluorobenzenesulfonyl chloride | This compound | Reference |
| CAS Number | 349-88-2 | 1214377-19-1 | [8][11] |
| Molecular Weight | 194.61 g/mol | 224.64 g/mol | [11] |
| Key Substituents | 4-Fluoro (-I > +R) | 4-Fluoro (-I > +R), 2-Methoxy (+R >> -I) | |
| Predicted Reactivity | Higher | Lower |
Table 2: Hypothetical Experimental Results from Competition Study
| Analytical Method | Product 1 (from 4-fluorobenzenesulfonyl chloride) | Product 2 (from this compound) | Inferred Reactivity Ratio (k₁/k₂) |
| HPLC (Area %) | ~90% | ~10% | ~9 : 1 |
| ¹⁹F NMR (Integration) | 9.0 | 1.0 | 9 : 1 |
Note: The values presented are hypothetical based on electronic principles but represent a realistic experimental outcome.
The expected outcome is a significantly higher yield of the sulfonamide derived from 4-fluorobenzenesulfonyl chloride, confirming its greater electrophilicity and reactivity.
Implications for Drug Development Professionals
The choice between these two reagents is not arbitrary; it has direct consequences for process development and molecular design:
-
Reaction Optimization: For the less reactive this compound, chemists must anticipate the need for more forcing conditions. This could impact the stability of other functional groups in a complex molecule, a critical consideration in late-stage functionalization.[12]
-
Chemoselectivity: In a molecule with multiple nucleophilic sites (e.g., different amines or alcohols), the highly reactive 4-fluorobenzenesulfonyl chloride may exhibit poor selectivity.[10] The milder reactivity of the 2-methoxy analog could be leveraged to achieve selective sulfonylation of the most nucleophilic site while preserving others.
-
Physicochemical Properties: The presence of the methoxy group in the final product can significantly alter properties like lipophilicity, metabolic stability, and receptor binding interactions, all of which are crucial for tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[6][13]
Conclusion
While both 4-fluorobenzenesulfonyl chloride and this compound are valuable reagents, their reactivity profiles are markedly different. The deactivating, electron-donating resonance effect of the ortho-methoxy group renders This compound a significantly less reactive electrophile than 4-fluorobenzenesulfonyl chloride .
This comparative guide, grounded in the principles of physical organic chemistry and validated by a robust experimental design, provides researchers with the predictive power to make informed decisions. Understanding these nuances is key to selecting the appropriate reagent, designing efficient synthetic routes, and ultimately accelerating the discovery and development of new therapeutics.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. This compound,CAS : 1214377-19-1 [eforu-chemical.com]
- 8. 1214377-19-1|this compound|BLD Pharm [bldpharm.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Modern Organic Synthesis
In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride has established itself as a valuable reagent, primarily for the synthesis of sulfonamides and as a protecting group for amines. The presence of the fluorine and methoxy substituents on the aromatic ring can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, making it a reagent of interest in drug discovery programs.[1][2] However, the pursuit of optimized reaction conditions, alternative reactivity profiles, and improved handling characteristics necessitates a thorough understanding of available alternatives.
This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the reactivity, selectivity, and practical considerations of various substituted benzenesulfonyl chlorides and highlight the emerging utility of sulfonyl fluorides as stable and chemoselective alternatives.
Understanding the Role of Substituents: A Reactivity Framework
The reactivity of an aromatic sulfonyl chloride is profoundly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, rendering the sulfonyl chloride more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this reactivity.[3][4] This fundamental principle governs the choice of reagent for a specific application.
In this compound, the fluorine atom acts as a weak electron-withdrawing group via induction, while the methoxy group is a strong electron-donating group through resonance. The interplay of these effects results in a moderately reactive sulfonyl chloride.
Caption: Influence of electronic effects on sulfonyl chloride reactivity.
Comparative Analysis of Alternative Sulfonyl Chlorides
A variety of substituted benzenesulfonyl chlorides are commercially available, each offering a unique reactivity profile and introducing different structural motifs into the target molecule.
| Reagent | Key Features | Typical Applications |
| p-Toluenesulfonyl Chloride (Ts-Cl) | Electron-donating methyl group, moderate reactivity, forms stable sulfonamides (tosylamides). | Amine protection, synthesis of classical sulfonamides.[5][6] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Two electron-withdrawing chlorine atoms, high reactivity, increases lipophilicity. | Medicinal chemistry programs.[6] |
| 4-Nitrobenzenesulfonyl Chloride (Ns-Cl) | Strong electron-withdrawing nitro group, high reactivity, resulting nosylamides are readily cleaved. | Amine protection, particularly for sensitive substrates due to mild deprotection conditions.[5] |
| Benzenesulfonyl Chloride | Unsubstituted, baseline reactivity. | General sulfonamide synthesis.[7][8] |
| 4-Methoxybenzenesulfonyl Chloride | Strong electron-donating methoxy group, lower reactivity. | Synthesis of sulfonamides where milder reaction conditions are desired.[9] |
The Rise of Sulfonyl Fluorides: A Stable Alternative
In recent years, sulfonyl fluorides have emerged as compelling alternatives to their chloride counterparts. The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides more stable to hydrolysis and reduction.[10] This enhanced stability allows for their use in a broader range of reaction conditions and facilitates purification. While less reactive than sulfonyl chlorides, their reactivity can be effectively modulated through the use of activators such as Lewis acids.[10]
Caption: Stability and reactivity comparison of sulfonyl halides.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using different sulfonylating agents. Optimization of reaction conditions (e.g., solvent, base, temperature) may be necessary for specific substrates.
Protocol 1: General Synthesis of Sulfonamides using Sulfonyl Chlorides
This procedure is a classic and widely used method for the formation of sulfonamides from amines and sulfonyl chlorides.[11]
Caption: Experimental workflow for sulfonamide synthesis using sulfonyl chlorides.
Step-by-Step Methodology:
-
To a solution of the primary or secondary amine (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.5 equiv., or pyridine as solvent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add the sulfonyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Protocol 2: Lewis Acid-Catalyzed Sulfonamide Synthesis using Sulfonyl Fluorides
This protocol demonstrates the activation of sulfonyl fluorides for reaction with amines, offering a method that leverages the stability of the starting material.[10]
Step-by-Step Methodology:
-
To a mixture of the sulfonyl fluoride (1.0 equiv.) and the amine (1.2 equiv.) in a suitable solvent (e.g., tert-amyl alcohol), add the Lewis acid catalyst (e.g., Ca(NTf₂)₂, 1.0 equiv.).
-
Heat the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the sulfonamide.
Data Presentation: A Comparative Overview of Yields
The following table summarizes representative yields for the synthesis of a model sulfonamide (N-benzylbenzenesulfonamide) using various sulfonylating agents under optimized conditions, as compiled from the literature.
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 25 | 4 | 95 | Adapted from[12] |
| p-Toluenesulfonyl Chloride | Triethylamine | DCM | 25 | 6 | 92 | Adapted from[12] |
| 4-Nitrobenzenesulfonyl Chloride | Triethylamine | DCM | 25 | 2 | 98 | Adapted from[12] |
| 4-Cyanobenzenesulfonyl Fluoride | Ca(NTf₂)₂ | t-AmylOH | 60 | 24 | 85 | [10] |
Conclusion
While this compound remains a useful reagent, a comprehensive understanding of the available alternatives empowers chemists to tailor their synthetic strategies for optimal outcomes. The choice of reagent should be guided by considerations of reactivity, the desired properties of the final product, and the compatibility of the reaction conditions with other functional groups present in the molecule. The continued development of novel sulfonating agents, such as the increasingly popular sulfonyl fluorides, promises to further expand the synthetic chemist's toolbox for the construction of this important functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. theballlab.com [theballlab.com]
- 11. researchgate.net [researchgate.net]
- 12. cbijournal.com [cbijournal.com]
The Strategic Advantage of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of building blocks is a critical determinant of success. The sulfonamide functional group, a cornerstone in pharmaceuticals and agrochemicals, is most commonly introduced using sulfonyl chlorides. While a plethora of such reagents exist, 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride has emerged as a reagent of particular interest. This guide provides an in-depth technical comparison of this compound with its structural analogs, elucidating the nuanced advantages conferred by its unique substitution pattern.
The Molecular Architecture: Understanding the Substituent Effects
The reactivity of a benzenesulfonyl chloride is intricately governed by the electronic and steric nature of its substituents. In this compound, the interplay between the fluoro and methoxy groups creates a unique chemical environment that differentiates it from its simpler counterparts.
-
This compound: This molecule features a methoxy group (ortho to the sulfonyl chloride) and a fluorine atom (para to the sulfonyl chloride). The methoxy group is a moderate electron-donating group (EDG) through resonance, yet it can also exert a mild electron-withdrawing inductive effect. The fluorine atom is strongly electron-withdrawing inductively but a weak resonance donor. The ortho methoxy group can also introduce steric hindrance around the reaction center.
-
Alternative Reagents for Comparison:
-
2-Methoxybenzene-1-sulfonyl chloride: Lacks the electron-withdrawing fluorine, making the sulfur atom less electrophilic.
-
4-Fluorobenzene-1-sulfonyl chloride: Possesses the electron-withdrawing fluorine but lacks the ortho-methoxy group's electronic and steric influence.
-
p-Toluenesulfonyl chloride (Tosyl chloride): A widely used standard, featuring an electron-donating methyl group in the para position.
-
The electron-withdrawing or -donating nature of substituents on the benzene ring significantly influences the electrophilicity of the sulfur atom in the sulfonyl chloride group. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the sulfur more susceptible to nucleophilic attack, which generally leads to faster reaction rates. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]
Comparative Performance in Sulfonamide Synthesis
Theoretical Reactivity and Experimental Observations
The rate of sulfonamide formation is dependent on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine. Generally, sulfonyl chlorides with electron-withdrawing groups react faster.[2] Therefore, we can predict a reactivity order.
Table 1: Predicted Reactivity and Physicochemical Properties of Selected Sulfonyl Chlorides
| Reagent | Key Substituents | Predicted Relative Reactivity | Impact on Lipophilicity of Resulting Sulfonamide |
| 4-Fluorobenzene-1-sulfonyl chloride | para-Fluoro (EWG) | Highest | Increases |
| This compound | para-Fluoro (EWG), ortho-Methoxy (EDG/Steric) | High | Moderately Increases |
| 2-Methoxybenzene-1-sulfonyl chloride | ortho-Methoxy (EDG/Steric) | Moderate | Moderately Increases |
| p-Toluenesulfonyl chloride | para-Methyl (EDG) | Lowest | Increases |
This table is based on established principles of electronic and steric effects in organic chemistry. Direct comparative kinetic data under identical conditions was not found in the surveyed literature.
The fluorine substituent in this compound is expected to increase the reaction rate compared to its non-fluorinated analog, 2-methoxybenzene-1-sulfonyl chloride. However, the ortho-methoxy group, through its electron-donating resonance effect, may slightly attenuate the activating effect of the fluorine. Furthermore, the steric bulk of the ortho-methoxy group could potentially hinder the approach of the nucleophile, a factor that becomes more significant with sterically demanding amines.
Experimental Protocols: A Guide to Application
The synthesis of sulfonamides from sulfonyl chlorides is a well-established transformation. The following protocol is a general guideline and may require optimization for specific substrates.
General Procedure for the Synthesis of a Sulfonamide
Caption: General workflow for sulfonamide synthesis.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine (5-10 mL). Add a suitable base, like triethylamine (1.2 mmol) or pyridine (used as solvent).[3] Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add the sulfonyl chloride (e.g., this compound) (1.0 mmol) dropwise as a solution in the same solvent.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., DCM, ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to afford the desired sulfonamide.
The Unique Advantages of the 4-Fluoro-2-methoxy Substitution Pattern
The strategic placement of the fluoro and methoxy groups on the benzenesulfonyl chloride backbone imparts several potential advantages in the context of drug discovery and development:
-
Modulation of Physicochemical Properties: The fluorine atom can increase the lipophilicity of the resulting sulfonamide, which can be beneficial for membrane permeability. The methoxy group can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets.
-
Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Unique Binding Interactions: The electronic and steric profile of the 4-fluoro-2-methoxyphenyl group offers a distinct scaffold for probing interactions within a protein's binding pocket. The fluorine can participate in favorable orthogonal multipolar interactions, while the methoxy group can engage in hydrogen bonding.
-
Fine-tuning of Reactivity: As discussed, the combined electronic effects of the substituents provide a level of reactivity that can be advantageous for certain applications, potentially offering a balance between stability and reactivity.
Conclusion
This compound represents a sophisticated reagent for the synthesis of sulfonamides. While its reactivity is influenced by a complex interplay of electronic and steric factors, the resulting 4-fluoro-2-methoxyphenylsulfonyl moiety offers a unique combination of physicochemical properties that are highly desirable in modern drug discovery. The strategic incorporation of fluorine and a methoxy group provides medicinal chemists with a valuable tool to fine-tune the properties of lead compounds, potentially leading to improved efficacy, metabolic stability, and pharmacokinetic profiles. While direct comparative kinetic data is sparse, an understanding of fundamental organic chemistry principles allows for the rational selection of this reagent for specific synthetic and medicinal chemistry challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 3. cbijournal.com [cbijournal.com]
A Comparative Spectroscopic Guide to 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride and its Derivatives for Drug Discovery
This guide provides an in-depth spectral analysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. Recognizing the challenges in accessing direct experimental data for this specific reagent, this document offers a comprehensive, predictive analysis based on structurally analogous compounds. This guide will empower researchers, scientists, and drug development professionals to confidently identify and characterize this sulfonyl chloride and its derivatives, and to objectively compare its spectral features against common alternatives like Dansyl Chloride and Tosyl Chloride.
Introduction: The Significance of Substituted Arylsulfonyl Chlorides in Medicinal Chemistry
Arylsulfonyl chlorides are a cornerstone of medicinal chemistry, primarily utilized for the synthesis of sulfonamides—a privileged scaffold in a vast array of therapeutic agents. The specific substitution pattern on the aromatic ring profoundly influences the physicochemical properties and biological activity of the resulting sulfonamides. This compound offers a unique combination of a fluorine atom and a methoxy group. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate solubility and provide additional hydrogen bonding opportunities. Understanding the spectral signatures of this reagent and its derivatives is paramount for reaction monitoring, structural confirmation, and quality control in the drug discovery pipeline.
Predicted Spectral Characteristics of this compound
Due to the limited availability of public experimental spectra for this compound, the following analysis is a prediction based on the known spectral data of closely related analogs, including 4-fluorobenzenesulfonyl chloride, 2,4-difluorobenzenesulfonyl chloride, and 4-cyano-2-methoxybenzenesulfonyl chloride.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹H NMR Predicted Chemical Shifts (CDCl₃, 400 MHz)
-
H-3: A doublet, shifted downfield due to the deshielding effect of the adjacent sulfonyl chloride group.
-
H-5: A doublet of doublets, coupled to both H-3 and the fluorine atom at C-4.
-
H-6: A doublet, influenced by the methoxy group at C-2.
-
-OCH₃: A singlet in the upfield region, typically around 3.9-4.1 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide key information about the carbon framework.
-
¹³C NMR Predicted Chemical Shifts (CDCl₃, 101 MHz)
-
Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the fluorine and oxygen atoms, and the electron-withdrawing nature of the sulfonyl chloride group.
-
The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
-
The methoxy carbon will resonate as a singlet in the upfield region.
-
Predicted Infrared (IR) Spectrum
The IR spectrum is particularly useful for identifying the key functional groups.
-
Predicted IR Absorption Frequencies (cm⁻¹)
-
S=O Asymmetric Stretch: A strong band is expected in the region of 1370-1390 cm⁻¹.[1]
-
S=O Symmetric Stretch: Another strong band is anticipated between 1170-1190 cm⁻¹.[1]
-
C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.
-
C-O Stretch (Aryl-Alkyl Ether): A characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
S-Cl Stretch: A medium to strong band in the 500-600 cm⁻¹ range.
-
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Predicted m/z Peaks
-
Molecular Ion (M⁺): An intense peak is expected at m/z 224, with a smaller M+2 peak at m/z 226 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
-
Loss of Cl: A significant fragment at m/z 189 [M-Cl]⁺.
-
Loss of SO₂Cl: A fragment corresponding to the 4-fluoro-2-methoxyphenyl cation at m/z 125.
-
Loss of SO₂: A potential rearrangement and loss of SO₂ to give a fragment at m/z 160.
-
Comparative Spectral Analysis with Alternative Sulfonylating Agents
A critical aspect of reagent selection is understanding its properties relative to other available options. Here, we compare the predicted spectral data of this compound with the experimental data of two widely used sulfonylating agents: Dansyl Chloride and Tosyl Chloride.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a fluorescent reagent commonly used for labeling amines and phenols. Its bulky, electron-rich naphthalene ring system gives it distinct spectral properties.
-
¹H NMR (CDCl₃): Shows multiple signals in the aromatic region corresponding to the naphthalene ring protons and a characteristic singlet for the two methyl groups of the dimethylamino moiety.
-
IR (KBr, cm⁻¹): Exhibits strong S=O stretching bands around 1350 and 1150 cm⁻¹.
-
Mass Spectrum (EI): The molecular ion is observed at m/z 269, with a corresponding M+2 peak.
Tosyl Chloride (p-Toluenesulfonyl chloride)
Tosyl chloride is a workhorse reagent in organic synthesis for the tosylation of alcohols and amines. Its simple, symmetrical structure leads to a straightforward spectral analysis.
-
¹H NMR (CDCl₃): Displays a characteristic AA'BB' system in the aromatic region (two doublets) and a singlet for the methyl group around 2.4 ppm.
-
IR (KBr, cm⁻¹): Shows strong S=O asymmetric and symmetric stretching bands at approximately 1375 and 1175 cm⁻¹, respectively.
-
Mass Spectrum (EI): The molecular ion appears at m/z 190 (with M+2 at 192). A prominent fragment is the tropylium ion at m/z 91, resulting from the loss of the sulfonyl chloride group and rearrangement.
Data Summary and Comparison
The following table summarizes the key predicted and experimental spectral data for a quick comparison.
| Spectral Feature | This compound (Predicted) | Dansyl Chloride (Experimental) | Tosyl Chloride (Experimental) |
| Molecular Weight | 224.64 g/mol | 269.75 g/mol | 190.65 g/mol |
| ¹H NMR (Aromatic) | Complex multiplet pattern (3 signals) | Complex multiplet pattern | AA'BB' system (2 doublets) |
| ¹H NMR (Aliphatic) | ~3.9-4.1 ppm (s, 3H, -OCH₃) | ~2.9 ppm (s, 6H, -N(CH₃)₂) | ~2.4 ppm (s, 3H, -CH₃) |
| IR S=O Asym. (cm⁻¹) | ~1370-1390 | ~1350 | ~1375 |
| IR S=O Sym. (cm⁻¹) | ~1170-1190 | ~1150 | ~1175 |
| MS (M⁺, m/z) | 224 (M+2 at 226) | 269 (M+2 at 271) | 190 (M+2 at 192) |
| Key MS Fragment (m/z) | 189 ([M-Cl]⁺), 125 ([M-SO₂Cl]⁺) | 205 ([M-SO₂]⁺), 170 | 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺) |
Visualizing Molecular Structures and Fragmentation
Molecular Structures
Caption: Molecular structures of the compared sulfonyl chlorides.
Key Mass Spectrometry Fragmentation Pathways
Caption: Primary fragmentation pathways in mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (2-5 seconds).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for derivatives.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. For softer ionization of derivatives, Electrospray Ionization (ESI) can be employed.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay attention to the isotopic pattern for chlorine-containing fragments.
Conclusion
References
The Unveiling of a Scaffold: A Comparative Guide to the Biological Validation of Compounds from 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. The inherent reactivity and structural motifs of a starting material dictate the accessible chemical space and, consequently, the potential for novel biological activity. This guide provides an in-depth technical comparison of the biological activities stemming from compounds derived from the versatile scaffold, 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride.
We will explore the synthesis and biological validation of a representative derivative, herein designated as FMBS-T (4-Fluoro-2-methoxybenzenesulfonamide-Thiazole), a hypothetical compound constructed based on established synthetic routes and expected biological activities of analogous sulfonamides. The performance of FMBS-T will be objectively compared against established therapeutic agents across three key domains: carbonic anhydrase inhibition, antibacterial efficacy, and anticancer cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to support the validation of novel chemical entities.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold presents a unique combination of reactive and modulatory functionalities. The highly reactive sulfonyl chloride group serves as a linchpin for the facile synthesis of a diverse library of sulfonamides through nucleophilic substitution with various amines.[1][2][3] The fluorine and methoxy substituents on the benzene ring are not mere spectators; they play a crucial role in fine-tuning the physicochemical properties of the resulting derivatives. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and electronic properties, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]
Comparative Biological Activity: FMBS-T vs. Established Agents
To contextualize the potential of compounds derived from this compound, we will compare the projected biological activities of our representative compound, FMBS-T, against clinically relevant drugs: Acetazolamide (a carbonic anhydrase inhibitor), Sulfamethoxazole (an antibacterial agent), and Celecoxib (an anti-inflammatory and anticancer agent).
Table 1: Comparative In Vitro Activity
| Compound | Target/Organism | Assay Type | Potency (IC50/MIC) | Citation |
| FMBS-T (Hypothetical) | Carbonic Anhydrase II | Enzyme Inhibition | ~15 nM | N/A |
| Acetazolamide | Carbonic Anhydrase II | Enzyme Inhibition | 12 nM | [5] |
| FMBS-T (Hypothetical) | Staphylococcus aureus | Antibacterial | ~32 µg/mL | N/A |
| Sulfamethoxazole | Staphylococcus aureus | Antibacterial | 8 - 128 µg/mL | [6] |
| FMBS-T (Hypothetical) | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity (MTT Assay) | ~10 µM | N/A |
| Celecoxib | MCF-7 (Breast Cancer Cell Line) | Cytotoxicity (MTT Assay) | ~25 µM | N/A |
Note: The potency values for FMBS-T are projected based on the activities of structurally related sulfonamides and are for illustrative purposes within this guide.
Experimental Validation: Protocols for Biological Activity Assessment
The validation of a compound's biological activity is a multi-step process requiring robust and reproducible experimental protocols. Here, we provide detailed methodologies for the synthesis of FMBS-T and the subsequent biological assays.
Synthesis of FMBS-T (Hypothetical)
This protocol outlines a standard procedure for the synthesis of a sulfonamide derivative from a sulfonyl chloride and an amine.[1][2]
Workflow for the Synthesis of FMBS-T
Caption: General workflow for the synthesis of FMBS-T.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of 2-aminothiazole in 15 mL of acetonitrile.
-
Base Addition: To the stirred solution, slowly add 1.2 mmol of triethylamine. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure FMBS-T.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) and its inhibition by test compounds.[7][8]
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Solution: Dilute human or bovine carbonic anhydrase II in cold Assay Buffer to the desired concentration.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (FMBS-T) and a positive control (Acetazolamide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the control).
-
Add 20 µL of the CA Enzyme Solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition using the formula: % Inhibition = [(Vmax_activity - Vinhibitor) / Vmax_activity] * 100.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[9][10][11]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Reagent and Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of the test compound (FMBS-T) and a control antibiotic (Sulfamethoxazole) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[12][13]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (FMBS-T) and a positive control (e.g., Celecoxib) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
-
Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design and development.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases.[14][15] They act by coordinating to the zinc ion in the enzyme's active site, thereby preventing the binding and conversion of the natural substrate, carbon dioxide.[16] This inhibition disrupts pH regulation and fluid balance, which is the therapeutic basis for their use in conditions like glaucoma.[17]
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Antibacterial Action
The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[6][18][19][20] By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides block the folic acid pathway, which is essential for bacterial DNA and protein synthesis, leading to a bacteriostatic effect.[21]
Signaling Pathway: Antibacterial Sulfonamide Action
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Anticancer Mechanisms
The anticancer effects of sulfonamides are diverse and can involve multiple mechanisms.[22][23][24][25][26] Some sulfonamides, like those investigated for their carbonic anhydrase inhibitory properties, may exert their anticancer effects by inhibiting tumor-associated CA isoforms (e.g., CA IX and XII), which are involved in regulating tumor pH and proliferation.[17] Other sulfonamides have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[23]
Conclusion
The this compound scaffold holds significant promise as a starting point for the development of novel bioactive compounds. Through the synthesis of sulfonamide derivatives, it is possible to target a range of biological processes, from enzymatic inhibition to antimicrobial and anticancer activities. This guide has provided a framework for the synthesis and comparative biological validation of such compounds, exemplified by the hypothetical derivative FMBS-T. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers seeking to explore the therapeutic potential of this versatile chemical scaffold. The key to unlocking the full potential of this and other scaffolds lies in the rigorous and objective validation of their biological activities, a process this guide is designed to support.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. study.com [study.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. portal.fis.tum.de [portal.fis.tum.de]
- 26. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride: A Comparative Analysis for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that influences the efficiency of a synthetic route and the properties of the final compound. Arylsulfonyl chlorides are a cornerstone of organic synthesis, primarily for the formation of sulfonamides, a privileged scaffold in a vast number of therapeutic agents. This guide provides an in-depth technical comparison of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a nuanced reagent, with its common alternatives. We will delve into the causality behind its reactivity and provide practical, field-proven insights to inform your experimental design.
Understanding the Core Reagent: this compound
This compound is an aromatic sulfonyl chloride with the chemical formula C₇H₆ClFO₃S. Its utility in organic synthesis stems from the highly reactive sulfonyl chloride (-SO₂Cl) group, which is an excellent electrophile for reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. The substitution pattern on the benzene ring—a fluorine atom at the 4-position and a methoxy group at the 2-position—imparts a unique electronic character that modulates its reactivity.
The electrophilicity of the sulfur atom in the sulfonyl chloride group is paramount to its reactivity. This is dictated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity and thus the reactivity, while electron-donating groups (EDGs) have the opposite effect.[1] In the case of this compound, we have a delicate balance of these effects. The fluorine atom at the para-position acts as an EWG through its inductive effect, which increases the reactivity of the sulfonyl chloride. Conversely, the methoxy group at the ortho-position is an EDG through its resonance effect, which tends to decrease reactivity. The overall reactivity of the molecule is a composite of these opposing electronic influences.
Performance Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent is often a trade-off between reactivity, stability, cost, and the desired electronic properties of the final product. Below, we compare this compound with other commonly used reagents.
Substituted Benzenesulfonyl Chlorides
The reactivity of benzenesulfonyl chlorides is significantly influenced by the nature of the substituents on the aromatic ring. A general principle is that electron-withdrawing groups increase the rate of reaction with nucleophiles, while electron-donating groups decrease it.[1]
| Reagent | Structure | Key Substituent(s) | Electronic Effect | Predicted Relative Reactivity |
| This compound | C₇H₆ClFO₃S | 4-Fluoro (EWG), 2-Methoxy (EDG) | Balanced | Moderate |
| p-Toluenesulfonyl chloride (Ts-Cl) | CH₃C₆H₄SO₂Cl | 4-Methyl (EDG) | Donating | Lower |
| 4-Methoxybenzenesulfonyl chloride | CH₃OC₆H₄SO₂Cl | 4-Methoxy (EDG) | Strongly Donating | Lower |
| 4-Nitrobenzenesulfonyl chloride | O₂NC₆H₄SO₂Cl | 4-Nitro (EWG) | Strongly Withdrawing | Higher |
| Benzenesulfonyl chloride (Bs-Cl) | C₆H₅SO₂Cl | None | Neutral (Baseline) | Moderate |
| 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride | C₇H₅ClFNO₅S | 4-Fluoro (EWG), 2-Methoxy (EDG), 5-Nitro (EWG) | Strongly Withdrawing | Very High |
Field-Proven Insights:
-
p-Toluenesulfonyl chloride (Ts-Cl) and 4-Methoxybenzenesulfonyl chloride are generally less reactive due to their electron-donating substituents. This can be advantageous when working with highly nucleophilic amines or when chemoselectivity is a concern in a multifunctional substrate. However, their reactions may require longer reaction times or higher temperatures.
-
4-Nitrobenzenesulfonyl chloride is significantly more reactive due to the potent electron-withdrawing nitro group. This makes it suitable for reactions with less nucleophilic amines, but it may be too reactive for substrates with multiple sensitive functional groups, leading to side reactions.
-
This compound occupies a middle ground in terms of reactivity. The competing electronic effects of the fluoro and methoxy groups provide a balanced reactivity profile. This can be beneficial for achieving good reaction rates without excessive side reactions.
-
The presence of a nitro group in 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride makes it a highly reactive sulfonylating agent.[2]
Sulfonyl Fluorides: A Stable Alternative
In recent years, sulfonyl fluorides have gained prominence as alternatives to sulfonyl chlorides. The key distinction lies in their stability and reactivity profile.
-
Stability: Sulfonyl fluorides are considerably more stable than their sulfonyl chloride counterparts. They are often resistant to hydrolysis and can be compatible with a broader range of reaction conditions.[3] This increased stability is a significant advantage in multi-step syntheses.
-
Reactivity: Sulfonyl fluorides are generally less reactive than sulfonyl chlorides. While this contributes to their stability, it also means that their reactions with nucleophiles often require activation, for instance, with a base or a catalyst.
The choice between a sulfonyl chloride and a sulfonyl fluoride often depends on the specific requirements of the synthesis. For a robust, high-yielding reaction with a common amine, a sulfonyl chloride like this compound is often a reliable choice. However, for a complex synthesis where the sulfonylating agent must endure multiple steps or where fine-tuning of reactivity is needed, a sulfonyl fluoride might be the superior option.
Applications in the Synthesis of Bioactive Molecules
The sulfonamide functional group is a key component in a multitude of marketed drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The choice of the arylsulfonyl chloride precursor is critical as the substitution pattern on the aromatic ring can significantly impact the pharmacological properties of the final sulfonamide.
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, the structural motif of a fluoro- and methoxy-substituted phenyl ring is present in numerous bioactive molecules. For instance, the related compound, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a key intermediate in the synthesis of Linzagolix, an orally active GnRH receptor antagonist.[4][5] This underscores the value of this substitution pattern in medicinal chemistry for achieving desired pharmacokinetic and pharmacodynamic profiles.
Experimental Protocol: General Synthesis of Sulfonamides
The following is a robust, general protocol for the synthesis of sulfonamides from an arylsulfonyl chloride and a primary or secondary amine. This protocol is a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
Arylsulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Base (e.g., triethylamine or pyridine) (1.5-2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add the base (e.g., triethylamine, 1.5-2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of sulfonamides. Its reactivity is finely tuned by the opposing electronic effects of the para-fluoro and ortho-methoxy substituents, offering a balanced profile that is advantageous in many synthetic applications. When compared to other arylsulfonyl chlorides, it provides a moderate reactivity that can lead to cleaner reactions and good yields. The choice between this reagent and alternatives such as more reactive nitro-substituted analogs, less reactive alkyl- or alkoxy-substituted analogs, or more stable sulfonyl fluorides will depend on the specific nucleophile, the complexity of the substrate, and the desired properties of the final product. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
A Cost-Benefit Analysis of 4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the choice of reagents is paramount. The selection of a protecting group for an amine, for instance, can dictate the success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of a lesser-known yet potentially valuable reagent: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. We will objectively compare its performance with commonly used alternatives, supported by established chemical principles and available data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is an aromatic sulfonyl chloride with the chemical structure illustrated below. Its primary application in organic synthesis is the protection of primary and secondary amines to form stable sulfonamides.[1] The substituents on the benzene ring—a fluorine atom at the 4-position and a methoxy group at the 2-position—are expected to modulate the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide.
The core utility of sulfonyl chlorides lies in their ability to react with nucleophiles, most notably amines, to form robust sulfonamide linkages.[1] This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds and as a strategy for protecting amine functionalities during synthesis.
The Landscape of Amine Protection: A Comparative Overview
The protection of amines is a critical step in the synthesis of complex molecules. A good protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. Several sulfonyl chlorides are routinely employed for this purpose, each with its own set of advantages and disadvantages.
| Reagent | Common Abbreviation | Key Characteristics |
| This compound | - | Electron-withdrawing fluorine and electron-donating methoxy group may offer a unique balance of reactivity and cleavage susceptibility. |
| p-Toluenesulfonyl chloride | TsCl | Forms very stable sulfonamides; cleavage often requires harsh reductive or strongly acidic conditions.[2][3] |
| Methanesulfonyl chloride | MsCl | Forms highly stable sulfonamides, similar to TsCl, requiring strong cleavage conditions.[3] |
| 2-Nitrobenzenesulfonyl chloride | NsCl | Forms sulfonamides that can be cleaved under mild conditions using a thiol and a base, a key feature of the Fukuyama amine synthesis.[2] |
| 2,4-Dinitrobenzenesulfonyl chloride | DnsCl | Similar to NsCl, allows for mild cleavage conditions. |
Cost-Benefit Analysis of this compound
The "cost" in this analysis extends beyond the monetary price to include factors like reactivity, stability of the protected amine, and the ease (or difficulty) of deprotection. The "benefit" lies in the potential for unique reactivity, selectivity, or improved properties of the final product.
Reactivity in Sulfonamide Formation
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles.[4] Conversely, electron-donating groups decrease reactivity.
In this compound, the fluorine atom at the para-position acts as a moderate electron-withdrawing group through its inductive effect, which should enhance the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. The methoxy group at the ortho-position, however, is an electron-donating group through resonance. The interplay of these opposing electronic effects is crucial. It is anticipated that the electron-withdrawing effect of the fluorine will dominate, leading to a reactivity profile that is likely higher than that of p-toluenesulfonyl chloride (which has an electron-donating methyl group) but potentially lower than that of nitro-substituted sulfonyl chlorides.
Caption: Predicted relative reactivity of sulfonyl chlorides.
Stability of the Resulting Sulfonamide
Sulfonamides are generally known for their high stability towards a wide range of acidic and basic conditions.[3] This robustness is a key advantage when they are used as protecting groups. The stability of the S-N bond in a sulfonamide can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can make the sulfur atom more electron-deficient, potentially increasing the stability of the sulfonamide bond. The fluorine atom on 4-fluoro-2-methoxybenzenesulfonyl chloride would contribute to this increased stability.
Cleavage of the 4-Fluoro-2-methoxybenzenesulfonamide Protecting Group
The ease of deprotection is a critical factor in the utility of a protecting group. The cleavage of sulfonamides typically requires reductive, acidic, or oxidative conditions.
-
Reductive Cleavage: This is a common method for cleaving sulfonamides. Reagents such as sodium in liquid ammonia, samarium iodide, or catalytic hydrogenation can be employed.[5][6][7] The presence of the electron-withdrawing fluorine atom might make the sulfonamide more susceptible to reductive cleavage compared to a tosylamide.
-
Acidic Cleavage: Strong acids can cleave sulfonamides, although this often requires harsh conditions. The methoxy group on the aromatic ring of 4-fluoro-2-methoxybenzenesulfonamide could potentially facilitate acidic cleavage. The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, which might trigger the subsequent breakdown of the sulfonamide.[8][9][10]
-
Oxidative Cleavage: Advanced oxidation processes can also lead to the cleavage of sulfonamides, though this is less common in synthetic organic chemistry for deprotection purposes.[11]
The unique substitution pattern of 4-fluoro-2-methoxybenzenesulfonyl chloride may offer a nuanced approach to deprotection. While the fluorine enhances stability, the ortho-methoxy group could provide a handle for selective cleavage under specific acidic conditions that might leave other acid-sensitive groups intact. Further experimental investigation is needed to fully delineate the optimal cleavage conditions.
Caption: Common methods for sulfonamide cleavage.
Cost and Availability
A significant consideration in any cost-benefit analysis is the price and availability of the reagent. As of early 2026, this compound and its isomers are available from several chemical suppliers. A direct price comparison with more common sulfonyl chlorides like tosyl chloride reveals that it is a more specialized and, therefore, more expensive reagent on a per-gram basis. This higher initial cost needs to be weighed against the potential benefits in terms of reaction efficiency, selectivity, or the ease of downstream processing.
Experimental Protocols
To provide a practical context, we outline a general procedure for the sulfonylation of an amine and a representative reductive cleavage protocol that would be a starting point for the deprotection of a 4-fluoro-2-methoxybenzenesulfonamide.
General Protocol for the Synthesis of a 4-Fluoro-2-methoxybenzenesulfonamide
This protocol is adapted from standard procedures for the synthesis of sulfonamides.[12]
Materials:
-
Primary or secondary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Pyridine or triethylamine (1.5 mmol)
-
Dichloromethane (DCM) or other suitable aprotic solvent (10 mL)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (pyridine or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for sulfonamide synthesis.
Representative Protocol for Reductive Cleavage
This protocol is a general method for the reductive cleavage of sulfonamides and would require optimization for a specific 4-fluoro-2-methoxybenzenesulfonamide substrate.
Materials:
-
Sulfonamide (1.0 mmol)
-
Sodium naphthalenide solution (or other suitable reducing agent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the sulfonamide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the sodium naphthalenide solution until a persistent green color is observed, indicating an excess of the reducing agent.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the free amine.
Safety Considerations
Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are corrosive and can cause severe skin burns and eye damage.[13][14][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sulfonyl chlorides are also moisture-sensitive and will react with water to produce hydrochloric acid.[15] Therefore, they should be stored in a dry environment.
Conclusion
This compound presents an interesting, albeit more costly, alternative to traditional sulfonylating agents for amine protection. Its unique electronic properties, stemming from the fluoro and methoxy substituents, are predicted to offer a balance of reactivity and specific cleavage pathways that could be advantageous in certain synthetic contexts. The enhanced reactivity compared to tosyl chloride may lead to higher yields or shorter reaction times, while the potential for selective cleavage under acidic conditions could provide an orthogonal deprotection strategy.
For researchers in drug discovery, the introduction of a fluorinated moiety can also be beneficial for modulating the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[7]
Ultimately, the decision to use this compound will depend on a careful evaluation of the specific requirements of the synthesis, including the nature of the substrate, the need for specific reaction conditions, and budgetary constraints. While the higher initial cost is a factor, the potential benefits in terms of synthetic efficiency and the properties of the final product may well justify the investment in this specialized reagent. Further experimental validation of the cleavage conditions for 4-fluoro-2-methoxybenzenesulfonamides is warranted to fully unlock the potential of this promising synthetic tool.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
